Ethoxymethylenemalononitrile
Description
The exact mass of the compound (Ethoxymethylene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27792. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxymethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICGMPRFOJHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059551 | |
| Record name | Ethoxymethylenemalononitrile | |
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Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-06-8 | |
| Record name | 2-(Ethoxymethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-06-8 | |
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| Record name | Ethoxymethylenemalononitrile | |
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| Record name | 123-06-8 | |
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| Record name | Propanedinitrile, 2-(ethoxymethylene)- | |
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| Record name | Ethoxymethylenemalononitrile | |
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| Record name | Ethoxymethylenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.180 | |
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| Record name | ETHOXYMETHYLENEMALONITRILE | |
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Synthetic Methodologies and Reaction Engineering of Ethoxymethylenemalononitrile
Traditional Synthesis Approaches for Ethoxymethylenemalononitrile
The conventional synthesis of this compound has been well-established for decades, primarily relying on condensation reactions. These methods, while effective, are often characterized by the use of specific catalysts and solvents to optimize yield and purity.
Condensation Reactions in this compound Synthesis
The most common method for synthesizing this compound involves the condensation of malononitrile (B47326) with triethyl orthoformate. wipo.int This reaction is a cornerstone of its production. Another established route involves the reaction of malononitrile with triethyl orthoformate and acetic anhydride (B1165640). wipo.intmdpi.com A mixture of these reactants is heated, leading to the formation of this compound. mdpi.com The reaction can also be performed with ethyl(ethoxymethylene)cyanoacetate and malononitrile. tandfonline.com
A variation of this condensation involves reacting o-phenylenediamine (B120857) with this compound at room temperature to form 2-[(2-aminophenylamino) methylene]malononitrile. researchgate.net Furthermore, isocyanide-based three-component condensation reactions have been reported for the synthesis of iminocyclopentenes, where this compound is a key reactant. tcichemicals.comtcichemicals.com
Catalytic Systems in this compound Production
Catalysts play a significant role in the traditional synthesis of this compound, although some methods proceed without them. tcichemicals.comtcichemicals.com Zinc chloride has been utilized as a catalyst in reactions involving malononitrile and triethyl orthoformate. google.com However, its insolubility in some organic solvents like toluene (B28343) can lead to poor catalytic effect, impacting reaction speed and yield. google.com
In some procedures, particularly under reflux conditions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as a catalyst. researchgate.netthieme-connect.com The choice of catalyst is critical and can influence the reaction pathway and the final products obtained.
Solvent Selection and Optimization in Conventional this compound Synthesis
Solvent selection is a critical parameter in the synthesis of this compound. Traditionally, high-boiling point, toxic solvents such as toluene have been used. google.com Toluene is classified as a class II solvent with restricted use due to health and environmental concerns. google.com
Alternative solvents that have been explored include ethyl acetate, tetrahydrofuran, 2-methyltetrahydrofuran, 1,4-dioxane, ethylene (B1197577) glycol dimethyl ether, diethylene glycol dimethyl ether, benzene, xylene, acetone (B3395972), acetonitrile, methanol (B129727), ethanol (B145695), and isopropanol. google.com The choice of solvent can significantly impact reaction efficiency and the environmental footprint of the synthesis. In some instances, the reaction can be carried out under solvent-free conditions. google.com
Advanced and Sustainable Synthesis Strategies for this compound
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced technologies like microwave-assisted synthesis for the production of this compound.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com Key principles include maximizing atom economy, using safer solvents, and reducing the use of derivatives. acs.org The use of solvents is a major contributor to the environmental impact of chemical manufacturing. rochester.edu
In the context of this compound synthesis, a continuous synthesis method has been developed to align with green chemistry principles. This method significantly reduces solvent usage and waste generation. The selection of greener solvents is a key aspect of making the synthesis more sustainable. jk-sci.comacs.org Continuous reaction equipment can also improve safety by reducing the amount of material reacting at any given time and can enhance yield by allowing for rapid heating to the reaction temperature, which minimizes the decomposition of raw materials. wipo.int
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. anton-paar.commdpi.com This technique has been successfully applied to the synthesis of this compound.
One reported microwave-assisted method involves the reaction of malononitrile or ethylcyanoacetate with triethyl orthoformate in N,N-dimethylacetamide. tandfonline.comresearchgate.net Another procedure describes heating a mixture of malononitrile, triethoxymethane, and acetic anhydride in a sealed-vessel microwave reactor. mdpi.com Microwave irradiation has also been used for the intramolecular cyclization of 2-[(2-aminophenylamino) methylene]malononitrile to form a benzimidazole (B57391) ring in quantitative yield. researchgate.netresearchgate.net The application of microwave energy provides a rapid and efficient alternative to conventional heating methods for the synthesis of this compound and its derivatives. figshare.com
Sonochemical Synthesis Approaches for this compound
Sonochemistry, the application of high-intensity ultrasound to chemical reactions, offers a green and efficient alternative for the synthesis of various compounds, including precursors for heterocyclic structures like this compound. nih.govrsc.org Ultrasonic irradiation enhances multicomponent reactions by providing thermal energy, agitation, and activation. nih.gov This method is recognized for its potential to reduce reaction times, often utilize environmentally benign solvents like water, and increase product yields. mdpi.com The intense energy from ultrasonic cavitation can induce faster and more efficient polymerization and chemical synthesis. hielscher.com
The core of sonochemistry lies in acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. rsc.org This process creates localized hot spots with extremely high temperatures and pressures, leading to primary (gas-phase) and secondary (solution-phase) chemical effects that can drive reactions. rsc.org For the synthesis of nanomaterials and other compounds, ultrasound can eliminate the need for toxic solvents and harsh reducing agents. mdpi.com
In the context of synthesizing derivatives from malononitrile, a key starting material for this compound, ultrasound-assisted multicomponent reactions have proven effective. nih.gov For instance, the Strecker synthesis of various α-(arylamino)acetonitrile derivatives has been significantly accelerated using ultrasonic irradiation, demonstrating the technique's ability to enhance reaction rates. beilstein-journals.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones saw excellent yields in just 4–6 minutes under ultrasonic conditions. mdpi.com While direct sonochemical synthesis of this compound is not extensively detailed in the provided results, the successful application of ultrasound in related syntheses involving its precursors and derivatives highlights its potential as a viable and efficient manufacturing methodology. nih.govbeilstein-journals.orgmdpi.com
Table 1: Examples of Ultrasound-Assisted Synthesis
| Product | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-(arylamino)-2-(hetero)arylacetonitriles | (Hetero)aromatic aldimines, TMSCN | PEG-water, Ultrasound | Significantly reduced from 72 hours | Excellent | beilstein-journals.org |
| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ethanol, Acetic acid, Ultrasound | 4–6 minutes | Excellent | mdpi.com |
Flow Chemistry Applications in this compound Production
Flow chemistry, the process of conducting chemical reactions in a continuous stream rather than in a batch reactor, presents numerous advantages for chemical production, including improved safety, better quality control, and enhanced scalability. amt.ukltf-gmbh.comchemicalindustryjournal.co.uk This methodology is particularly well-suited for large-scale manufacturing and has found applications in various sectors, including fine chemical and pharmaceutical production. amt.ukchemicalindustryjournal.co.uk
The synthesis of this compound can be adapted to a continuous flow process. A patented method describes the continuous introduction of malononitrile, triethyl orthoformate, and acetic anhydride into a continuous reactor. google.comwipo.int This approach allows for the continuous discharge of the product, this compound. google.comwipo.int The key benefits of this flow process include a significant reduction in the volume of reactants at any given time, which minimizes safety risks associated with high-temperature reactions. google.com Furthermore, the ability of a continuous reactor to rapidly heat the raw materials to the reaction temperature prevents the decomposition that can occur during the slower heating process of batch reactors, leading to a notable improvement in yield. google.com
Flow chemistry applications are diverse, covering reactions such as hydrogenations, nitrations, and halogenations. amt.uk The principles of flow chemistry enable precise control over reaction parameters like temperature, pressure, and mixing, which leads to faster reactions and cleaner products. amt.ukltf-gmbh.com The scalability from laboratory R&D to full-scale production is also more straightforward with flow chemistry compared to traditional batch methods. chemicalindustryjournal.co.uk
Continuous Synthesis Methods for this compound
Continuous synthesis offers a safer and more efficient alternative to traditional batch production for this compound. google.comwipo.int A specific continuous method involves reacting malononitrile, triethyl orthoformate, and acetic anhydride in continuous reaction equipment. google.comwipo.int The resulting this compound is continuously discharged from the reactor. google.com
This method significantly enhances safety by reducing the amount of material reacting at any one time, thereby minimizing the high-temperature hazardous area. google.com Another major advantage is the rapid heating of reactants to the desired temperature, which prevents the decomposition of raw materials that can occur with prolonged heating in batch processes, ultimately leading to a higher yield. google.com
The molar ratio of the reactants is a critical parameter in this continuous process. The ratio of malononitrile to triethyl orthoformate to acetic anhydride is specified as 1:(0.9-6.0):(2.0-6.0). google.comwipo.int For optimal results, a more specific molar ratio of 1:(1.1-1.5):(2.1-2.5) is suggested. google.com This continuous approach can also be performed under solvent-free conditions, further aligning with the principles of green chemistry. google.com
Table 2: Continuous Synthesis Parameters for this compound
| Reactants | Molar Ratio (General) | Molar Ratio (Preferred) | Key Advantage | Reference |
|---|
Solvent-Free Synthesis Methodologies for this compound
Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of hazardous solvents in chemical processes. rsc.orgcem.comjocpr.compharmafeatures.com This approach not only minimizes waste but can also lead to unique reaction environments and strategies not achievable in solution. rsc.org
The continuous synthesis of this compound can be effectively carried out under solvent-free conditions. google.com In this method, malononitrile, triethyl orthoformate, and acetic anhydride are reacted directly without a solvent. google.com The high safety profile of the continuous reaction setup makes this solvent-free approach feasible. google.com However, if a solvent is desired, the process is compatible with non-toxic solvents. google.com
Mechanochemical methods, such as ball milling, represent another prominent solvent-free technique that uses mechanical energy to initiate reactions. rsc.orgpharmafeatures.com While not explicitly documented for this compound in the provided results, its application in synthesizing other pharmaceutically important molecules highlights its potential. rsc.org Microwave irradiation is another energy source that has been extensively used to facilitate solvent-free reactions, often by adsorbing reactants onto mineral oxides or through neat reaction mixtures. cem.compharmafeatures.com
A reported synthesis of 2-(ethoxymethylene)malononitrile involved heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at 150 °C in a sealed-vessel reactor, which can be considered a solvent-free or neat reaction. mdpi.comresearchgate.net
Catalyst Design and Optimization for Enhanced this compound Synthesis
Catalyst design and optimization are crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. rutgers.edumdpi.com The goal is to develop catalysts that not only increase reaction rates but also operate under milder conditions and can be easily recovered and reused. google.com
For the synthesis of methylene (B1212753) malononitrile compounds, which are structurally related to this compound, a heterogeneous catalyst system using Ru/C has been developed. google.com This catalyst is advantageous because it is inexpensive, readily available, and easily recoverable for reuse, aligning with green chemistry principles. google.com In the broader context of chemical manufacturing, catalysts like Dow's NORMAX™ and METEOR™ EO-RETRO 2000 have been designed to improve selectivity and process efficiency in the production of oxo alcohols and ethylene oxide, respectively. dow.com
The optimization of catalysts involves fine-tuning various parameters such as particle size, shape, and electronic state to enhance their intrinsic reactivity and interaction with support materials. mdpi.com The choice of support material is also critical, as it can influence the dispersion and stability of the active catalytic component. rutgers.edu For instance, hydrotalcite-supported metal species have been used as multifunctional solid catalysts for the one-pot synthesis of α-alkylated nitriles. google.com While specific catalyst design for this compound synthesis is not detailed in the provided search results, the principles of catalyst optimization, such as maximizing active sites and ensuring stability, are universally applicable. rutgers.edudeskera.com
Reaction Yield and Rate Optimization Studies in this compound Production
Optimizing reaction yield and rate is a primary objective in chemical manufacturing to ensure economic viability and process efficiency. deskera.comnih.gov This involves a systematic study of various reaction parameters, including temperature, pressure, reactant concentrations, and catalyst loading. deskera.comlongdom.org
In the synthesis of this compound, a notable yield of 76% was achieved by heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at 150 °C for 20 minutes in a sealed-vessel reactor. mdpi.comresearchgate.net This demonstrates a specific set of conditions that lead to a high product yield.
For continuous production methods, a patent highlights that the yield of this compound is significantly improved compared to traditional batch processes. google.com This improvement is attributed to the rapid heating of raw materials in a continuous reactor, which prevents their decomposition. google.com The optimization of reactant molar ratios is also crucial; a ratio of 1:(1.1–1.5):(2.1–2.5) for malononitrile, triethyl orthoformate, and acetic anhydride is suggested for enhanced performance. google.com
Kinetic studies are essential for understanding the mechanism of a reaction and for optimizing its rate. The kinetics of reactions involving alkoxymethylidene malonates and malononitrile with nucleophiles like hydrazines and anilines have been investigated, providing insights into the reaction mechanism which can be leveraged for optimization. researchgate.net The study of reaction kinetics helps in determining the order of the reaction and calculating thermodynamic parameters, which are crucial for designing an efficient process. edu.krd Design of Experiments (DoE) is a powerful statistical tool used to systematically explore the effects of multiple variables on reaction outcomes, such as yield and purity, to identify optimal conditions. nih.gov
Table 3: Reported Yield for this compound Synthesis
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Malononitrile, Triethoxymethane, Acetic anhydride | 150 °C, 20 min, Sealed-vessel reactor | 76% | mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Ethoxymethylenemalononitrile
Fundamental Reaction Pathways Involving Ethoxymethylenemalononitrile
EMMN serves as a key building block in organic synthesis due to its ability to undergo several fundamental types of reactions. The electron-deficient nature of its double bond governs its reactivity, making it a target for a diverse range of reactants.
The core of EMMN's reactivity lies in its reaction with nucleophiles. The presence of two cyano groups polarizes the C=C double bond, making the carbon atom not bearing the ethoxy group highly electrophilic and susceptible to nucleophilic attack. This initial addition is often the first step in more complex transformations, such as the synthesis of heterocyclic compounds.
Nitrogen-based nucleophiles, such as amines, hydrazines, and hydroxylamine (B1172632), readily react with EMMN. For instance, the reaction with primary amines involves the initial addition of the amine to the double bond, which can then be followed by cyclization. chemguide.co.uklibretexts.orgopenstax.org Similarly, hydroxylamine adds to EMMN, which can serve as a pathway to isoxazole (B147169) derivatives. beilstein-journals.org The reaction with hydrazine (B178648) and its derivatives is a classic and widely used method for synthesizing substituted pyrazoles. beilstein-journals.orgnih.govjst.go.jp The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of EMMN, leading to an intermediate that subsequently cyclizes. beilstein-journals.org
| Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|
| Hydrazine Hydrate (B1144303) | Room Temperature, 10 min | 3-Amino-1H-pyrazole-4-carbonitrile | beilstein-journals.org |
| Hydroxylamine | Not specified | Isoxazoles | beilstein-journals.org |
| Amidines (e.g., Guanidine) | Not specified | Pyrimidines | beilstein-journals.org |
| Anilines | Not specified | Quinolines/Quinolones | beilstein-journals.org |
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orgslideshare.net In these reactions, EMMN can act as the 2π-electron component (the "enophile"). The strong electron-withdrawing nature of the two nitrile groups makes EMMN an electron-poor alkene, and therefore a highly reactive dienophile in normal-demand Diels-Alder or [4+2] cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, EMMN would react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. ic.ac.ukyoutube.com
Similarly, EMMN is a suitable partner in 1,3-dipolar cycloadditions, where it can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. fiveable.me The high reactivity of EMMN in these thermally allowed processes is driven by the favorable interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the diene (or dipole) and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of EMMN.
EMMN is a key substrate in various condensation reactions, which typically involve the joining of two molecules with the elimination of a small molecule like water or, in this case, ethanol (B145695). beilstein-journals.org These reactions are fundamental to the synthesis of many heterocyclic systems.
A prominent example is the reaction of EMMN with a binucleophile like hydrazine to form pyrazoles. beilstein-journals.orgyoutube.com This reaction can be viewed as an initial nucleophilic addition followed by an intramolecular condensation/cyclization, where the second nucleophilic center of the hydrazine attacks one of the nitrile groups, leading to the formation of the stable pyrazole (B372694) ring with the elimination of ethanol. Reaction with guanidine (B92328) can similarly lead to substituted pyrimidines. beilstein-journals.orgnih.gov
Furthermore, EMMN can react with active methylene (B1212753) compounds in Knoevenagel-type condensations. scispace.comorganic-chemistry.orgresearchgate.net It can also be a component in multicomponent reactions like the Gewald aminothiophene synthesis, which involves a ketone, an active nitrile compound, and elemental sulfur. researchgate.netwikipedia.orgarkat-usa.org
Elimination reactions are frequently observed in the transformations of EMMN, typically occurring after an initial nucleophilic addition step. libretexts.orgmasterorganicchemistry.com The ethoxy group of EMMN, upon protonation or activation, is an excellent leaving group (ethanol).
The electron-deficient double bond in EMMN makes it a classic Michael acceptor. wikipedia.orgnih.gov In a Michael or conjugate addition reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. nih.gov The resulting intermediate is a resonance-stabilized enolate.
Due to the powerful electron-withdrawing effect of the two cyano groups, EMMN is highly activated towards Michael addition. A wide range of Michael donors, including carbanions derived from malonates, β-ketoesters, and nitroalkanes, as well as certain enamines and organocuprates, are expected to react efficiently with EMMN. This reaction provides a powerful method for carbon-carbon bond formation, extending the carbon skeleton and creating highly functionalized molecules.
Mechanistic Elucidation of this compound Transformations
The transformations of EMMN are generally well-understood through established organic reaction mechanisms. The primary pathway for its reaction with nucleophiles is initiated by the attack on the electron-poor β-carbon (the carbon not bonded to the oxygen).
For reactions leading to heterocycles, such as the synthesis of 3-amino-1H-pyrazole-4-carbonitrile from hydrazine, the mechanism proceeds through several distinct steps. beilstein-journals.org
Nucleophilic Vinylic Substitution : The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of EMMN. This can proceed via an addition-elimination mechanism where an intermediate is formed, followed by the elimination of ethanol. This results in the formation of hydrazonomethylenemalononitrile.
Intramolecular Cyclization : The terminal amino group of the hydrazine moiety then acts as an internal nucleophile, attacking one of the electrophilic nitrile carbons.
Tautomerization : The resulting cyclic intermediate undergoes tautomerization to yield the final, stable aromatic pyrazole ring.
Detailed Reaction Mechanism Investigations
This compound (EMMN) is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the carbon-carbon double bond, which is activated by two electron-withdrawing nitrile groups and an ethoxy group. The reactivity of EMMN is characterized by its susceptibility to nucleophilic attack, making it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. mdpi.com
The primary reaction mechanism involves the nucleophilic substitution of the ethoxy group. This process is typically initiated by the attack of a nucleophile at the β-carbon of the double bond (a Michael-type addition), leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide anion regenerates the double bond, resulting in a substituted methylenemalononitrile derivative. libretexts.org
Alternatively, nucleophilic attack can occur at the carbon of the ethoxy group in a concerted or stepwise fashion, leading directly to substitution. The exact mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
In the context of multicomponent reactions, EMMN is often generated in situ and acts as a key intermediate. mdpi.com For instance, in reactions involving malononitrile (B47326), an orthoformate, and a nucleophile, EMMN is formed first and then undergoes further reaction.
A common reaction pathway for EMMN is its reaction with binucleophiles, which can lead to the formation of various heterocyclic systems. For example, the reaction with hydrazines yields pyrazoles, while reaction with amidines or guanidines can produce pyrimidines. The mechanism in these cases involves an initial nucleophilic attack by one of the nucleophilic centers of the binucleophile, followed by an intramolecular cyclization and elimination of ethanol.
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energetics of intermolecular interactions and the stability of intermediates in reactions involving EMMN. These studies help in elucidating the finer details of the reaction mechanisms, including the nature of transition states and the role of non-covalent interactions in directing the reaction pathway. mdpi.com
Kinetic Studies of this compound Reactivity
Kinetic studies provide quantitative insights into the reactivity of this compound by measuring reaction rates under various conditions. These studies are crucial for understanding the factors that influence the speed of a reaction and for optimizing synthetic procedures.
The rate of reaction of EMMN is significantly influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. The rate law for a reaction involving EMMN can be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.
For a typical nucleophilic substitution reaction of EMMN, the rate is often found to be dependent on the concentrations of both EMMN and the nucleophile, suggesting a bimolecular mechanism (SN2 or Michael-type addition followed by elimination).
Table 1: Hypothetical Kinetic Data for the Reaction of EMMN with a Nucleophile
| Experiment | [EMMN] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
The temperature dependence of the reaction rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. By measuring the rate constant at different temperatures, the activation energy for the reaction can be determined, providing a measure of the energy barrier that must be overcome for the reaction to occur.
While specific kinetic data for many reactions of EMMN are not extensively reported in readily accessible literature, the principles of chemical kinetics can be applied to predict its behavior. For example, the presence of electron-donating groups on the nucleophile would be expected to increase the reaction rate, while sterically hindered nucleophiles would likely react more slowly.
Chemoselectivity and Regioselectivity in Reactions of this compound
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. Regioselectivity, on the other hand, concerns the preference for reaction at one position over another. Both are critical concepts in understanding the reactions of this compound, particularly when it reacts with complex molecules or in multicomponent systems.
Chemoselectivity:
EMMN itself possesses multiple reactive sites: the electrophilic double bond and the two nitrile groups. In most cases, the double bond is significantly more reactive towards nucleophiles than the nitrile groups. This allows for selective reactions at the double bond while leaving the nitrile groups intact for further transformations.
In reactions with molecules containing multiple nucleophilic sites, the chemoselectivity is determined by the relative nucleophilicity of these sites. For instance, in a molecule containing both an amino group and a hydroxyl group, the more nucleophilic amino group will typically react preferentially with EMMN.
Regioselectivity:
The reactions of EMMN are generally highly regioselective. Nucleophilic attack almost exclusively occurs at the β-carbon of the double bond due to the strong electron-withdrawing effect of the two cyano groups, which polarizes the double bond and makes the β-carbon highly electrophilic.
In cycloaddition reactions, such as [3+2] cycloadditions, the regioselectivity is determined by the electronic and steric properties of both EMMN and the other reactant. Theoretical calculations are often used to predict the most favorable regioisomeric outcome by analyzing the energies of the possible transition states. rsc.orgmdpi.com
Table 2: Regioselectivity in the Reaction of EMMN with an Unsymmetrical Binucleophile
| Nucleophilic Site | Product | Outcome |
| Site A (e.g., -NH₂) | Regioisomer A | Major Product |
| Site B (e.g., -OH) | Regioisomer B | Minor Product |
Stereoselectivity in Reactions Involving this compound
Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving this compound, stereoselectivity can arise when new chiral centers are formed.
While EMMN itself is an achiral molecule, it can react with chiral nucleophiles or in the presence of chiral catalysts to produce chiral products with a preference for one enantiomer or diastereomer.
A key example of stereoselectivity can be observed in Michael-type addition reactions to EMMN or its derivatives. The approach of the nucleophile to the planar double bond can occur from two different faces. In an achiral environment, this leads to a racemic mixture of products if a new stereocenter is formed. However, the use of a chiral catalyst or a chiral auxiliary on the nucleophile can create a diastereomeric transition state with a lower energy for one of the approaches, leading to an excess of one enantiomer.
For instance, the 1,4-selective addition of a nucleophile to an alkylidene malonate, a compound structurally related to EMMN, can proceed with high stereoselectivity, leading to the formation of a specific stereoisomer. chemrxiv.orgresearchgate.net This selectivity is often controlled by steric hindrance and the formation of a more stable transition state.
The stereochemical outcome of a reaction can also be influenced by the geometry of the starting materials. For example, if EMMN reacts with a cyclic compound, the stereochemistry of the product will be determined by the facial selectivity of the attack on the double bond.
Solvent Effects on this compound Reaction Outcomes
The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions, and those involving this compound are no exception. Solvents can influence reactions by solvating the reactants, intermediates, and transition states to different extents. researchgate.net
The polarity of the solvent is a particularly important factor. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. researchgate.net For the nucleophilic addition to the polarized double bond of EMMN, a polar solvent can facilitate the reaction by stabilizing the developing negative charge on the malononitrile moiety in the transition state.
Table 3: Influence of Solvent Polarity on Reaction Rate (Hypothetical)
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetonitrile | 37.5 | 100 |
| Water | 80.1 | 500 |
In some cases, performing reactions in the absence of a solvent (neat conditions) or under mechanochemical conditions can lead to different outcomes and improved efficiency compared to solution-phase reactions. researchgate.net The choice of solvent can also influence the chemoselectivity and regioselectivity of a reaction by differentially solvating the various reactive sites and transition states.
Tandem Reactions Utilizing this compound
Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. This compound is an excellent substrate for tandem reactions due to its multiple reactive sites and its ability to generate reactive intermediates.
A common tandem reaction involving EMMN is a Michael addition followed by an intramolecular cyclization. In this sequence, a nucleophile first adds to the β-carbon of EMMN. The resulting intermediate then undergoes an intramolecular reaction, often a cyclization, to form a cyclic product. This approach allows for the rapid construction of complex heterocyclic systems from simple starting materials. rsc.orgresearchgate.net
For example, a bifunctional molecule containing both a nucleophilic center and another reactive group can react with EMMN in a tandem fashion. The nucleophilic center initiates the Michael addition, and the other functional group then participates in the subsequent cyclization step.
Another type of tandem reaction involves an initial reaction at the double bond of EMMN, followed by a transformation of one or both of the nitrile groups. This allows for the synthesis of highly functionalized molecules in a single pot.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient as they allow for the rapid generation of molecular complexity from simple and readily available starting materials. This compound is a valuable building block in MCRs. mdpi.com
EMMN can participate in various well-known MCRs, such as the Ugi and Passerini reactions, or in novel MCRs designed to synthesize specific classes of compounds. researchgate.netbaranlab.orgorganic-chemistry.org In a typical MCR involving EMMN, it acts as the electrophilic component, reacting with one or more nucleophilic species and another component that may be an aldehyde, ketone, or isocyanide.
For example, a three-component reaction between EMMN, an amine, and a third component can lead to the formation of a diverse range of heterocyclic structures. The reaction is often initiated by the addition of the amine to EMMN, forming an enamine intermediate, which then reacts with the third component.
The utility of EMMN in MCRs stems from its ability to introduce a dicyanomethylene group into the final product, which can be a useful handle for further synthetic manipulations. The efficiency and diversity-oriented nature of MCRs make them a powerful tool in combinatorial chemistry and drug discovery, and EMMN is a key player in this field.
Derivatization Strategies for this compound
This compound (EMM) is a highly versatile and reactive organic compound, widely employed as a key building block in the synthesis of a diverse array of heterocyclic compounds. mdpi.com Its reactivity stems from the presence of multiple functional groups: an electron-poor carbon-carbon double bond, two nitrile groups, and an ethoxy leaving group. This unique combination of features allows for a variety of derivatization strategies, primarily involving reactions with nucleophiles, participation in multicomponent reactions, and cycloaddition reactions.
Nucleophilic Substitution Reactions
The most common derivatization strategy for this compound involves the nucleophilic substitution of the ethoxy group. The electron-withdrawing nature of the two nitrile groups makes the vinylic carbon attached to the ethoxy group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via an addition-elimination mechanism, resulting in the formation of a new C-Nu bond.
A variety of nucleophiles, including amines, hydrazines, hydroxylamines, and active methylene compounds, have been successfully employed in these reactions. For instance, the reaction of EMM with primary and secondary amines leads to the formation of enaminonitriles, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. Similarly, reaction with hydrazines yields pyrazole derivatives, while reaction with hydroxylamine affords isoxazole derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Derivative Class | Heterocyclic Product (Example) |
| Primary Amines (R-NH₂) | Enaminonitriles | Pyridines, Pyrimidines |
| Hydrazine (N₂H₄) | Hydrazinylmethylenemalononitriles | Pyrazoles |
| Hydroxylamine (NH₂OH) | (Hydroxyamino)methylenemalononitriles | Isoxazoles |
| Active Methylene Compounds | Substituted methylenemalononitriles | Pyridones |
| Thiols (R-SH) | (Alkylthio)methylenemalononitriles | Thiophenes |
These reactions are typically carried out under mild conditions, often at room temperature or with gentle heating, and in a variety of solvents, including ethanol, methanol (B129727), and acetonitrile. The versatility of this approach allows for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Multicomponent Reactions
This compound is an excellent substrate for multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates a substantial portion of all the reactants. nih.govnih.gov These reactions are highly efficient and atom-economical, making them an attractive strategy in modern organic synthesis.
In the context of EMM, it often acts as a versatile C3 synthon. A common MCR involving EMM is the Gewald reaction, which is a three-component reaction between an α-cyano ketone, sulfur, and an active methylene compound like EMM, leading to the formation of highly substituted 2-aminothiophenes. nih.gov Another important MCR is the synthesis of various pyran-annulated heterocyclic systems. For example, the reaction of EMM with a 1,3-dicarbonyl compound and an aldehyde or ketone in the presence of a suitable catalyst can lead to the formation of dihydropyrans and other related fused heterocyclic systems. nih.gov
Table 2: Selected Multicomponent Reactions Involving this compound
| Reaction Name/Type | Reactants | Resulting Heterocyclic Core |
| Gewald-type Reaction | Aldehyde/Ketone, Malononitrile, Sulfur | 2-Aminothiophene |
| Pyran Annulation | 1,3-Dicarbonyl Compound, Aldehyde/Ketone | Dihydropyran, Pyrano[2,3-d]pyrimidine |
| Pyridine (B92270) Synthesis | Active Methylene Compound, Aldehyde | Dihydropyridine |
The scope of MCRs involving EMM is vast and continues to be an active area of research, providing access to a wide range of biologically active and structurally diverse molecules. academie-sciences.fr
Cycloaddition Reactions
This compound, with its electron-deficient double bond, can participate as a dienophile or a dipolarophile in cycloaddition reactions. fiveable.mewikipedia.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems with high stereocontrol.
In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, EMM reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing nitrile groups of EMM activate the double bond, making it a good dienophile for reactions with electron-rich dienes. This strategy has been utilized to synthesize a variety of substituted cyclohexene and dihydropyran derivatives. wikipedia.org
Furthermore, EMM can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. For example, the reaction with azides leads to the formation of triazole derivatives, while the reaction with nitrile oxides yields isoxazolines. These reactions provide a direct and efficient route to these important classes of heterocycles.
Table 3: Cycloaddition Reactions of this compound
| Cycloaddition Type | Reactant Partner | Resulting Ring System |
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene, Dihydropyran |
| [3+2] Dipolar Cycloaddition | Azide | Triazole |
| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |
| [2+2] Cycloaddition | Alkene/Alkyne (photochemical) | Cyclobutane |
The derivatization of this compound through these varied strategies highlights its significance as a versatile and valuable building block in synthetic organic chemistry, providing access to a vast and diverse chemical space of heterocyclic compounds.
Applications of Ethoxymethylenemalononitrile in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
Ethoxymethylenemalononitrile is widely recognized as a fundamental intermediate in organic synthesis, prized for its ability to participate in a variety of chemical reactions, including condensation, cyclization, and substitution. guidechem.com This reactivity allows for the construction of diverse molecular frameworks, making it an indispensable tool for chemists in both industrial and academic settings. cymitquimica.comguidechem.com
Application in Pharmaceutical Intermediates Synthesis
The synthesis of pharmaceutical intermediates is a prominent application of EMMN. cymitquimica.comguidechem.comguidechem.com It serves as a starting material or key intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of milrinone (B1677136), a cardiovascular drug. guidechem.comgoogle.comgoogle.com Research has focused on optimizing the reaction conditions for the synthesis of milrinone from EMMN to improve both the yield and purity of the final product. Furthermore, EMMN is utilized in the creation of various heterocyclic compounds that form the core structures of many medicinal agents. tandfonline.com For instance, it is a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown potential as antitumor agents. tandfonline.com The reaction of EMMN with hydrazines can lead to the formation of substituted pyrazoles, some of which have demonstrated anti-inflammatory properties. researchgate.net
Application in Agrochemical Synthesis
In the field of agrochemicals, EMMN is a key building block for the synthesis of pesticides and herbicides. cymitquimica.comguidechem.comnbinno.comopenaccessjournals.com Its reactivity is harnessed to create molecules with desired biological activities for crop protection. scirp.org One significant application is in the synthesis of aryl pyrazole (B372694) insecticides. conicet.gov.ar For example, the reaction of EMMN with various aryl hydrazines produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which have shown insecticidal activity against pests like the tomato leafminer, Tuta absoluta. scirp.orgconicet.gov.ar Research in this area aims to develop new, effective, and potentially more environmentally friendly crop protection agents. scirp.org
Utility for the Introduction of Functional Groups
This compound is a valuable reagent for introducing specific functional groups into organic molecules. sciforum.netsolubilityofthings.com Its structure allows for the introduction of a dicyanovinyl group or a cyanomethyl group through various reactions. nbinno.comsciforum.net The presence of the two nitrile groups and the double bond makes it a highly electrophilic species, readily reacting with nucleophiles. sciforum.net This reactivity is exploited to functionalize a wide range of substrates, leading to the formation of more complex molecules with desired chemical properties. solubilityofthings.com The nitrile groups themselves can be further transformed into other functional groups, such as carboxylic acids or amines, adding to the synthetic versatility of EMMN. chemicalbook.com
Heterocyclic Compound Synthesis via this compound
The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and EMMN is a particularly effective reagent in this domain. chemicalbook.comsciforum.netsciforum.net Its ability to react with a wide range of dinucleophiles makes it a go-to starting material for constructing various ring systems, especially those containing nitrogen. chemicalbook.comresearchgate.net
Synthesis of Nitrogen-Containing Heterocycles
EMMN is extensively used in the synthesis of a variety of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and fused heterocyclic systems. chemicalbook.com These compounds are of significant interest due to their prevalence in biologically active molecules.
The reaction of this compound with hydrazines is a well-established and efficient method for the synthesis of pyrazole derivatives. tandfonline.comscirp.orgtandfonline.com This reaction typically proceeds through a Michael-type addition followed by cyclization and elimination of ethanol (B145695), leading to the formation of 5-aminopyrazole-4-carbonitriles. scirp.org The regioselectivity of this reaction is often excellent, providing a single, well-defined product. scirp.org
Microwave-assisted synthesis has been shown to be an effective method for the preparation of substituted pyrazoles from EMMN and phenylhydrazine, offering a rapid and efficient route to these compounds. tandfonline.comtandfonline.com These pyrazoles can then be further modified to create more complex heterocyclic systems, such as pyrazolo[3,4-d]thiopyrimidines. tandfonline.com
The following table summarizes the synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from the reaction of this compound with different aryl hydrazines.
| Aryl Hydrazine (B178648) Reactant | Resulting Pyrazole Product | Solvent | Yield (%) |
| Phenylhydrazine | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| 4-Fluorophenylhydrazine | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| Pentafluorophenylhydrazine | 5-amino-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| 4-(Trifluoromethyl)phenylhydrazine | 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| 4-Methoxyphenylhydrazine | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Ethanol | Good to Excellent |
| Data sourced from a study on the synthesis of pyrazoles for crop protection applications. scirp.org |
Pyridines and Related Derivatives
This compound serves as a valuable precursor in the synthesis of substituted pyridines. One notable application involves the reaction of EMMN with enamines. For instance, the reaction of enamines with EMMN can lead to the formation of highly functionalized pyridine (B92270) derivatives through a cascade reaction that includes Michael addition, cyclodehydration, and aromatization.
Research has also demonstrated the synthesis of pyridothienopyrimidine derivatives starting from materials that can be prepared with the involvement of EMMN. For example, the reaction of a suitable precursor with this compound can yield an intermediate which is then further elaborated into complex fused pyridine systems. nih.gov
Quinazolines and Related Derivatives
The synthesis of quinazoline (B50416) derivatives can be achieved using this compound as a key reagent. For example, refluxing 7-hydrazinyl-substituted quinazolines with EMMN in the presence of a catalytic amount of glacial acetic acid has been reported to yield pyrimido[1,2-c]quinazoline derivatives. The reaction proceeds through the initial reaction of the hydrazine moiety with EMMN, followed by cyclization to form the fused pyrimidine (B1678525) ring.
Triazoles and Related Derivatives
This compound is instrumental in the synthesis of various triazole-containing fused heterocyclic systems. For instance, it can be used to prepare pyrazolo[4,3-e] Current time information in Bangalore, IN.rsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives. The synthesis often begins with the reaction of a hydrazide with EMMN to form a pyrazole intermediate, which is then further cyclized. mdpi.com In another example, 4-amino-3-mercapto-(4H)-1,2,4-triazole can be reacted with EMMN as an electrophilic reagent in the synthesis of fused triazole systems. researchgate.net
Benzimidazoles and Related Derivatives
The reaction between o-phenylenediamine (B120857) and this compound provides a direct route to benzimidazole (B57391) derivatives. A simple reaction at room temperature initially forms 2-[(2-aminophenylamino)methylene]malononitrile. researchgate.net Subsequent intramolecular cyclization of this intermediate, which can be promoted by microwave irradiation, leads to the formation of the benzimidazole ring through the elimination of a malononitrile (B47326) molecule. researchgate.net This method offers a high-yield pathway to this important heterocyclic core. researchgate.net Disubstituted o-phenylenediamines can also be generated through reactions with EMMN, which are stable intermediates for further synthetic transformations. researchgate.net
Table 1: Synthesis of Benzimidazole Precursors from o-Phenylenediamine and this compound
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| o-Phenylenediamine | This compound | Room Temperature | 2-[(2-Aminophenylamino)methylene]malononitrile | Not specified | researchgate.net |
| 2-[(2-Aminophenylamino)methylene]malononitrile | - | Microwave | Benzimidazole derivative | Quantitative | researchgate.net |
Pyrazolo[3,4-d]thiopyrimidines
The synthesis of pyrazolo[3,4-d]thiopyrimidines can be achieved through a multi-step process starting with this compound. Initially, substituted pyrazoles are synthesized by reacting EMMN with a hydrazine, such as phenylhydrazine. These pyrazole intermediates are then converted to the final pyrazolo[3,4-d]thiopyrimidine products. This conversion is accomplished by treating the pyrazole with either an arylisothiocyanate or thiourea (B124793), often under microwave irradiation to facilitate the reaction. tandfonline.com
Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]thiopyrimidines
| Pyrazole Intermediate | Reagent | Conditions | Product | Reference |
| Substituted Pyrazole | Arylisothiocyanate | Microwave Irradiation | Pyrazolo[3,4-d]thiopyrimidine | tandfonline.com |
| Substituted Pyrazole | Thiourea | Microwave Irradiation | Pyrazolo[3,4-d]thiopyrimidine | tandfonline.com |
Pyrimidines and Related Derivatives
This compound is a cornerstone in the synthesis of a vast array of pyrimidine and fused pyrimidine derivatives. A common and efficient method involves the condensation of EMMN with amidines or guanidines. rsc.org This reaction typically proceeds via a Michael addition of the amidine or guanidine (B92328) to the activated double bond of EMMN, followed by cyclization, isomerization, and aromatization to yield a 4-aminopyrimidine-5-carbonitrile (B127032) intermediate. rsc.org
This intermediate is a versatile synthon for the construction of more complex fused pyrimidine systems. For example, an N-heterocyclic carbene (NHC)-assisted one-pot reaction has been developed for the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from EMMN, guanidines (or amidines), and ketones or aldehydes. rsc.org This multicomponent reaction showcases the efficiency of using EMMN to build complex heterocyclic scaffolds in a single step. rsc.org
Furthermore, the reaction of 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile, which is synthesized from this compound, with reagents like formamide (B127407), urea, or thiourea leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov
Table 3: Synthesis of Pyrimidine Derivatives from this compound
| Reactants | Conditions | Product Type | Reference |
| This compound, Guanidines/Amidines, Ketones/Aldehydes | N-Heterocyclic Carbene (NHC) catalyst, Ethanol | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | rsc.org |
| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile, Formamide/Urea/Thiourea | Not specified | Pyrazolo[3,4-d]pyrimidines | nih.gov |
| This compound, Phenylhydrazine, Aldehydes, Alcohols | Sodium Alkoxide | Pyrazolo[3,4-d]pyrimidines | nih.gov |
Synthesis of Oxygen-Containing Heterocycles
This compound is a valuable reagent for the construction of diverse oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds. Its reactivity allows for cyclization reactions with various nucleophiles to form rings incorporating an oxygen atom.
A significant application involves the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]oxazin-4-ones. In a multi-step synthesis, this compound is first reacted with a hydrazine derivative, like 4-hydrazino-8-(trifluoromethyl)quinoline, to form an intermediate 5-aminopyrazole-4-carbonitrile (5). nih.gov This intermediate, possessing both an amino group and a nitrile group, is then hydrolyzed to the corresponding carboxylic acid. Subsequent treatment with acetic anhydride (B1165640) induces an intramolecular cyclization, yielding the 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]pyrazolo[3,4-d]oxazin-4-one (6), an oxygen-containing heterocyclic system. nih.govfluorine1.ru
Another example is the Michael-type addition reaction with hydroxyl-containing compounds. The reaction between this compound and hydroxytropone leads to the formation of a Michael adduct. This is followed by the elimination of ethanol to produce the potassium salt of [(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)methylene]malononitrile, which is a precursor to furanone derivatives. researchgate.net These synthetic strategies highlight the utility of EMMN in creating complex oxygen-containing rings from acyclic or simpler cyclic precursors.
| Reactant with EMMN | Key Intermediate | Final Heterocycle Class | Reference |
|---|---|---|---|
| 4-Hydrazino-8-(trifluoromethyl)quinoline | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]oxazin-4-one | nih.gov |
| Hydroxytropone | Michael Adduct | Cyclohepta[c]furanone precursor | researchgate.net |
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles is another area where this compound demonstrates significant utility. These heterocycles are important in medicinal chemistry and materials science. sioc-journal.cnarkat-usa.org The reaction of EMMN with sulfur-based nucleophiles provides a direct route to various sulfur-containing ring systems.
A prominent example is the reaction of this compound with thiourea. nih.govcolab.ws The aminopyrazole intermediates, synthesized from EMMN and hydrazines, can be further reacted with thiourea to afford pyrazolo[3,4-d]pyrimidine-4-thiones. nih.gov In this process, the amino group of the pyrazole and the thiourea molecule engage in a condensation-cyclization reaction, incorporating the sulfur atom into the newly formed heterocyclic ring. This method provides an efficient pathway to thio-analogs of biologically relevant purine (B94841) systems.
Furthermore, reactions with other sulfur nucleophiles, such as mercapto-compounds, can lead to the formation of heterocycles like thiophenes and thiazoles, although these are often part of more complex multi-component reactions. The electrophilic nature of EMMN's double bond readily invites attack from the sulfhydryl group, initiating a sequence of reactions that culminates in a stable sulfur-containing heterocycle.
| Reactant with EMMN or its Derivative | Reaction Type | Final Heterocycle Class | Reference |
|---|---|---|---|
| Thiourea (with aminopyrazole intermediate) | Condensation/Cyclization | Pyrazolo[3,4-d]pyrimidine-4-thione | nih.gov |
This compound in Target-Oriented Synthesis and Lead Compound Optimization
Beyond its role in constructing diverse heterocyclic systems, this compound is a key player in the strategic synthesis of specific molecular targets and in the refinement of potential drug candidates.
Application in Natural Product Synthesis
The total synthesis of natural products is a field that drives the development of new synthetic methodologies. openaccessjournals.comub.edu While this compound may not always be a direct precursor in the linear synthesis of a named natural product, its significance lies in its use for creating complex molecular scaffolds that are integral to many natural product structures. rsc.org Heterocyclic cores such as pyrazoles, pyrimidines, and furans, all accessible from EMMN, are widespread in nature.
Methodologies developed using EMMN to build these cores are often applied in the broader context of natural product synthesis. The ability to quickly assemble functionalized heterocyclic building blocks makes EMMN an enabling tool for synthetic chemists tackling the challenges posed by the structural complexity of natural products.
Synthetic Strategies Towards Novel Compounds
This compound is frequently employed in the development of synthetic strategies aimed at discovering entirely new classes of compounds with potentially useful properties. Its predictable reactivity allows for its use as a reliable synthon in reactions designed to generate novel heterocyclic frameworks.
Several research efforts have focused on reacting EMMN with various bifunctional reagents to create fused and substituted heterocyclic systems.
Pyrazolo[3,4-d]pyrimidines : The reaction of EMMN with hydrazine derivatives is a cornerstone for producing 5-aminopyrazole-4-carbonitriles. ekb.egekb.eg These intermediates are exceptionally versatile and can be cyclized with reagents like formic acid or formamide to yield the pyrazolo[3,4-d]pyrimidine core, which is an isomer of purine and is of great interest in medicinal chemistry. nih.govekb.eg
Pyrazolylcarbonyl-pyrazolotriazinones : In a more complex sequence, 5-aminopyrazole-4-carbonitriles derived from EMMN can undergo diazotization to form pyrazolo[3,4-d] nih.govekb.egekb.egtriazin-4-ones. These can then undergo a thermal rearrangement, leading to novel and complex pyrazolylcarbonyl-pyrazolotriazinones. conicet.gov.ar
These examples show that EMMN is not just a reagent for simple additions but a tool for implementing sophisticated, multi-step strategies toward novel and complex molecular architectures.
| Key Reactant with EMMN | Intermediate | Novel Compound Class Synthesized | Reference |
|---|---|---|---|
| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ekb.eg |
| Various Hydrazines | 5-Amino-1H-pyrazole-4-carbonitriles | Pyrazolo[3,4-d] nih.govekb.egekb.egtriazin-4-ones | conicet.gov.ar |
| 4-Hydrazino-8-(trifluoromethyl)quinoline | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidines | nih.gov |
Role in Lead Compound Optimization for Drug Development
In drug discovery, lead optimization is the critical process of refining a biologically active "hit" or "lead" compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.comupmbiomedicals.com this compound serves as a powerful tool in this process by enabling the systematic modification of lead structures.
Chemists use EMMN to introduce the dicyanovinyl group or to build new heterocyclic rings onto an existing molecular scaffold. This allows for the rapid generation of a library of analogues, which can be tested to establish a structure-activity relationship (SAR). For instance, if a lead compound contains a nucleophilic group (like an amine or thiol), it can be reacted with EMMN to append a highly functionalized side chain. This modification alters the compound's electronic and steric properties, potentially enhancing its binding to a biological target.
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, is a clear example of this application. nih.govekb.eg By starting with various hydrazines and using EMMN as a key building block, researchers can create series of related compounds for biological screening, embodying the core principles of lead optimization. colab.wsresearchgate.net The synthesis of fused pyrazoloimidazoles with anti-inflammatory properties further underscores the role of EMMN in generating novel structures for evaluation in drug development programs. researchgate.net
Computational and Theoretical Studies on Ethoxymethylenemalononitrile
Quantum Chemical Calculations of Ethoxymethylenemalononitrile
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level.
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of this compound and its derivatives. nih.govwikipedia.orgmdpi.com DFT calculations have been employed to optimize the molecular geometry, analyze non-covalent interactions, and evaluate reaction energetics. mdpi.comresearchgate.net
In a notable study, various DFT functionals were used to model the geometry of this compound monomers and dimers, with the coordinates from X-ray diffraction data serving as the initial input. mdpi.com The selection of an appropriate functional is critical, as many popular hybrid functionals like B3LYP can accurately describe the geometry of a single molecule but are less effective for systems involving non-covalent interactions. mdpi.com To address this, a range of functionals suitable for modeling such interactions were chosen. mdpi.com The nature of the stationary points found during these calculations was confirmed through Hessian analysis, ensuring no imaginary frequencies were present. mdpi.com
Table 1: Functionals Used in DFT Studies of this compound mdpi.com
| Functional | Common Application Area |
|---|---|
| B3LYP | General geometry optimization |
| CAM-B3LYP | Systems with charge-transfer excitations |
| M06-2X | Systems with non-covalent interactions |
| MPWB95 | Kinetics and non-covalent interactions |
| WB97XD | Systems where dispersion forces are important |
| B97-D3 | Similar to WB97XD, includes dispersion corrections |
These theoretical calculations are crucial for interpreting experimental data and predicting the behavior of this compound in various chemical environments.
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of a molecule. physchemres.orgekb.egmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgmasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. physchemres.orgekb.eg
For this compound, an electron-deficient olefin, the distribution and energies of its frontier orbitals govern its reactivity, especially its role as a Michael acceptor in reactions with nucleophiles. The presence of two electron-withdrawing nitrile groups and the ethoxy group significantly influences the electronic distribution and the energy of the LUMO. A low-lying LUMO energy makes the molecule susceptible to nucleophilic attack at the electron-deficient carbon atoms of the C=C double bond. This characteristic is fundamental to its utility as a versatile building block in the synthesis of various heterocyclic compounds. mdpi.comsciforum.net
Non-covalent interactions play a critical role in the crystal packing and supramolecular assembly of this compound. DFT simulations have been specifically conducted to evaluate the energy of these interactions observed in its crystal structure. mdpi.comsciforum.net X-ray diffraction studies revealed that molecules of this compound in the crystal are linked into infinite chains through C-H···N≡C close contacts. mdpi.comsciforum.net
The distance of this intermolecular contact was measured to be 2.494 Å. mdpi.comsciforum.net To quantify the strength of this interaction, DFT calculations were performed. The M06-2X functional, which is well-suited for non-covalent interactions, determined the energy of this bond to be -1.20 kcal/mol. mdpi.comsciforum.net This value signifies a weak attractive force, characteristic of a weak hydrogen bond. mdpi.comsciforum.net The study concluded that the M06-2X functional provided the most accurate geometric and energetic data compared to other tested functionals. mdpi.comsciforum.net While one study abstract mentions N-H···N≡C interactions, the detailed research focuses on the C-H···N≡C contacts originating from the molecule's own structure. sciforum.net
Table 2: Calculated Energy of C-H···N≡C Interaction mdpi.comsciforum.net
| DFT Functional | Calculated Interaction Energy (kcal/mol) | Finding |
|---|
| M06-2X | -1.20 | Considered most accurate, indicating a weak hydrogen bond. mdpi.comsciforum.net |
These findings confirm that weak hydrogen bonds are the primary forces connecting the molecules in the crystalline state. mdpi.comsciforum.net
Molecular Modeling and Dynamics of this compound and its Interactions
Molecular modeling techniques are used to simulate how this compound and, more commonly, its derivatives interact with biological macromolecules. These in silico methods are vital in drug discovery and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com While docking studies on this compound itself are not prominent, numerous studies have been conducted on derivatives synthesized using this compound as a key starting material. This approach leverages the reactive nature of this compound to build more complex molecules, which are then evaluated for their biological activity. researchgate.netwu.ac.thresearchgate.net
For example, a series of benzoxazole (B165842) derivatives synthesized from this compound were subjected to in silico docking studies against human pancreatic α-amylase (PDB ID: 3BAW) to investigate their potential as anti-diabetic agents. wu.ac.th The results of these docking studies helped to understand the binding approach of the ligands to the protein's active site and correlated well with in vitro assay results. wu.ac.th In other research, pyrazolopyrimidine derivatives, which can be synthesized from this compound, were designed and evaluated as potential kinase inhibitors through molecular docking. researchgate.net
These studies demonstrate the importance of this compound as a scaffold for generating ligands for various biological targets. The insights gained from docking guide the rational design of more potent and selective molecules. nih.gov
Following the initial placement of a ligand within a receptor's binding site during a docking simulation, a crucial step is the energy minimization of the resulting complex. nih.gov This process optimizes the geometry of the ligand and the surrounding receptor residues to find the most stable binding pose, which corresponds to a local energy minimum. The final minimized structure is used to calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the receptor. nih.gov
In studies involving derivatives of this compound, this minimization is an integral part of the docking protocol. For instance, in the development of new brassinosteroid analogs, molecular docking results provided binding energy values that ranged from -10.17 to -13.17 kcal/mol. The analog featuring a nitrile group, a key functionality from the malononitrile (B47326) precursor, achieved the best contact with amino acids in the active site. This indicates a stable, low-energy complex. The ultimate goal of this process is to maximize favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimize steric clashes, thereby achieving a high binding affinity. americanpharmaceuticalreview.com The stability and dynamic behavior of these minimized complexes can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion of atoms and molecules over time, providing detailed information on their dynamic behavior. nih.govrsc.org These simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, with forces being determined by molecular mechanics force fields. nih.gov This methodology can reveal conformational changes, ligand binding processes, and the influence of a solvent on molecular behavior. nih.govfrontiersin.org
While MD simulations are a powerful tool for understanding molecular behavior, a review of the scientific literature indicates that specific molecular dynamics simulation studies focusing exclusively on this compound are not prominent. Such studies could, in theory, provide valuable insights into its conformational flexibility, interactions with various solvents at an atomic level, and its dynamic behavior in different chemical environments.
Mechanistic Insights from Theoretical Studies
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving this compound. A significant body of research has focused on its reaction with hydrazine (B178648) hydrate (B1144303) to form 5-aminopyrazole-4-carbonitrile, a process of considerable interest due to the pharmaceutical and agrochemical applications of pyrazole (B372694) derivatives. rsc.orgrsc.org
Theoretical Investigation of Reaction Pathways
Computational studies have provided detailed predictions of the kinetic and activation parameters for the reaction between this compound and hydrazine hydrate. rsc.orgrsc.org The primary goal of this research has been to map out the molecular mechanism to understand the precise reaction pathway. rsc.org DFT calculations have been employed to model the reaction in both the gas phase and in a methanol (B129727) solvent, which is used experimentally. rsc.org
Two primary reaction mechanisms have been proposed and computationally investigated for the formation of the pyrazole ring. rsc.orgrsc.org
Route 1: This pathway is initiated by the nucleophilic attack of a nitrogen atom from hydrazine (R2) on a carbon atom of the C=C double bond in this compound (R1). rsc.orgrsc.org
Route 2: This alternative mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom on the carbon atom of one of the cyanide groups in this compound. rsc.orgrsc.org
The calculations involved optimizing the structures of reactants, transition states (TS), intermediates, and the final product. rsc.org The nature of these stationary points was confirmed by frequency calculations, where minima have all real frequencies and transition states have exactly one imaginary frequency. rsc.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| R1 + R2 | Reactants (this compound + Hydrazine) | 0.00 |
| TS1' | Transition State 1 | 15.7 |
| INT1' | Intermediate 1 | 10.3 |
| TS2' | Transition State 2 | 20.9 |
| INT2 | Intermediate 2 | -23.9 |
| TS3' | Transition State 3 | 15.2 |
| INT3' | Intermediate 3 | 13.8 |
| TS4' | Transition State 4 | 21.8 |
| P + Ethanol (B145695) | Products (5-aminopyrazole-4-carbonitrile + Ethanol) | -30.8 |
Data sourced from a theoretical study on pyrazole ring formation. The pathway involves several intermediates (INT) and transition states (TS) leading to the final product (P). rsc.orgrsc.org
Computational Prediction of Chemoselectivity
Chemoselectivity is a critical aspect of the reaction between this compound and hydrazine, as the nucleophilic attack can occur at two different electrophilic sites: the C=C double bond (Route 1) or the cyanide group (Route 2). rsc.org Theoretical studies have shown that the reaction pathway is highly chemoselective. rsc.orgrsc.org
By calculating the activation energies (the energy barrier of the rate-determining step) for all possible reaction pathways, researchers have determined the most probable route. The results consistently show that Route 2, initiated by the nucleophilic attack on the cyanide carbon, is kinetically favored over Route 1 in both the gas phase and in a methanol solvent. rsc.orgrsc.org The solvent was found to decrease the energy barrier of the rate-determining step, facilitating the reaction. rsc.org Specifically, subroute 5 of Route 2 was identified as the most probable reaction path. rsc.orgrsc.org
The theoretical analysis of chemoselectivity concluded that the nucleophilic attack by the nitrogen atom of hydrazine on the cyanide group is the preferred initial step. rsc.org This insight is crucial for understanding and optimizing the synthesis of pyrazole derivatives from this compound.
| Reaction Route | Initiating Step | Activation Barrier (kcal/mol) | Kinetic Favorability |
|---|---|---|---|
| Route 1 | Attack on C=C double bond | Higher | Disfavored |
| Route 2 | Attack on Cyanide (C≡N) group | Lower | Favored |
This table summarizes the findings on chemoselectivity, where the lower activation barrier for Route 2 indicates it is the more favorable reaction pathway. rsc.orgrsc.orgrsc.org
Computational Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery that correlates the chemical structure of a compound with its biological activity. oncodesign-services.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use machine learning and statistical techniques to predict the activity of new compounds based on their structural and physicochemical properties. oncodesign-services.comnih.gov
This compound is a key building block in the synthesis of various heterocyclic compounds, some of which have been subjected to SAR and QSAR studies. innovareacademics.inresearchgate.net For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives synthesized using this compound have been evaluated for their antiproliferative activity, and QSAR models were developed for these final products. innovareacademics.inresearchgate.net
However, direct computational SAR or QSAR prediction studies focusing on this compound itself are not the primary subject of the available research. The utility of this compound in this context is as a versatile starting material or intermediate for creating a library of more complex molecules. mdpi.com The subsequent SAR analysis is then performed on these derivatives to optimize for a specific biological target, rather than on the precursor molecule itself.
Spectroscopic and Crystallographic Research on Ethoxymethylenemalononitrile and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of ethoxymethylenemalononitrile by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its proton and carbon framework.
¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. The spectrum of this compound, recorded in acetone-d6, shows three distinct signals. A singlet at δ 8.25 ppm corresponds to the single vinylic proton (=CH). A quartet at δ 4.55 ppm is assigned to the two protons of the methylene (B1212753) group (-O-CH₂-) of the ethyl substituent, which is split by the adjacent methyl group. The three protons of the terminal methyl group (-CH₃) appear as a triplet at δ 1.42 ppm. mdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum reveals six distinct carbon signals, confirming the presence of six unique carbon atoms. The chemical shifts, recorded in acetone-d6, are observed at δ 177.06, 112.50, 110.48, 75.07, 64.65, and 14.49. mdpi.com The downfield signal at 177.06 ppm is characteristic of the vinylic carbon attached to the oxygen atom (=CH-O). The signals at 112.50 and 110.48 ppm are assigned to the two nitrile carbons (-C≡N), while the signal at 75.07 ppm corresponds to the central vinylic carbon (=C(CN)₂). The two carbons of the ethyl group resonate at 64.65 ppm (-O-CH₂-) and 14.49 ppm (-CH₃). sciforum.netmdpi.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Acetone-d6 Data sourced from a study by Grinev et al. mdpi.com
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | 8.25 | Singlet (s) | - | =CH |
| ¹H | 4.55 | Quartet (q) | 7.2 | -OCH₂- |
| ¹H | 1.42 | Triplet (t) | 7.1 | -CH₃ |
| ¹³C | 177.06 | - | - | =CH-O |
| ¹³C | 112.50 | - | - | -C≡N |
| ¹³C | 110.48 | - | - | -C≡N |
| ¹³C | 75.07 | - | - | =C(CN)₂ |
| ¹³C | 64.65 | - | - | -OCH₂- |
| ¹³C | 14.49 | - | - | -CH₃ |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands. mdpi.com
A prominent and sharp peak is observed around 2228 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. mdpi.com The stretching vibration of the C=C double bond conjugated with the nitrile groups appears in the region of 1611 cm⁻¹. The spectrum also displays strong bands corresponding to the C-O-C stretching of the ether linkage. Other significant peaks include those for C-H stretching in the ethyl group and the vinylic C-H bond. mdpi.com
Table 2: Selected FTIR Absorption Bands for this compound Data sourced from a study by Grinev et al. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3033 | =C-H Stretch |
| 2944, 2905 | C-H Stretch (Aliphatic) |
| 2228 | C≡N Stretch (Nitrile) |
| 1611 | C=C Stretch (Alkenyl) |
| 1259 | C-O Stretch (Ether) |
X-ray Crystallography Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on single crystals of this compound have provided detailed insights into its molecular geometry, crystal packing, and the nature of intermolecular forces that stabilize the crystal lattice.
A suitable single crystal of this compound for X-ray diffraction analysis can be obtained by the slow cooling of a solution in hot glacial acetic acid. sciforum.net The diffraction data is collected using a diffractometer, such as an Xcalibur Ruby diffractometer with MoKα radiation. mdpi.com
The analysis revealed that this compound crystallizes in the monoclinic crystal system with the space group P 2₁/m. sciforum.net The structure is solved and refined using full-matrix least-squares methods. mdpi.com One key finding is that the main fragment of the molecule, (NC)₂C=CH-O, is perfectly planar. However, the terminal atoms of the ethyl group exhibit a discrete disorder, meaning they occupy two different conformations within the crystal lattice with equal probability. sciforum.net
Table 3: Crystal Data and Structure Refinement for this compound Data sourced from studies by Grinev et al. sciforum.netmdpi.comresearchgate.net
| Parameter | Value |
| Empirical Formula | C₆H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P 2₁/m |
| a (Å) | 6.798(3) |
| b (Å) | 6.172(3) |
| c (Å) | 8.844(5) |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation | MoKα |
| CCDC Number | 2180335 |
The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In the crystal of this compound, molecules are linked into infinite chains that run parallel to the crystallographic a-axis. sciforum.net
The dominant interaction responsible for this arrangement is a C-H···N≡C close contact, which can be described as a weak hydrogen bond. The distance for this interaction is measured to be 2.494 Å. sciforum.netmdpi.com DFT calculations were employed to estimate the energy of this non-covalent bond, yielding a value of -1.20 kcal/mol, which confirms it as a significant, stabilizing interaction. mdpi.com
Table 4: Geometric Parameters of Intermolecular Hydrogen Bonds in Crystalline this compound Data sourced from a study by Grinev et al. sciforum.net
| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | **D-H···A Angle (°) ** |
| C-H···N | C-H···N≡C | 2.494 | - | - |
| O···H | O···H-C(H₂) | 3.294 | 3.424 | 126.5 |
| O···H | O···H-C(H₂) | 2.761 | 3.949 | 127.0 |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the crystal packing.
For this compound, this analysis highlights the significance of the N···H/H···N contacts, which are indicated as red areas on the dnorm surface diagram, representing the strongest intermolecular contacts. sciforum.net These interactions account for the largest portion (43.5%) of all contacts in the crystal, underscoring their crucial role in lattice stabilization. The O···H/H···O contacts, corresponding to the weak hydrogen bonds, make up 8.3% of the total surface interactions. In contrast, H···H intermolecular interactions contribute 17.6%, which is interpreted as reflecting some repulsive forces between the protons of adjacent ethyl groups. sciforum.netmdpi.com
Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Data sourced from a study by Grinev et al. sciforum.netmdpi.com
| Contact Type | Contribution to Hirshfeld Surface (%) |
| N···H / H···N | 43.5 |
| H···H | 17.6 |
| O···H / H···O | 8.3 |
Research Applications of Ethoxymethylenemalononitrile in Medicinal Chemistry and Biological Activity Studies
Design and Synthesis of Bioactive Derivatives
The design of new therapeutic agents is a cornerstone of medicinal chemistry, focusing on the creation of molecules that can interact with biological targets to elicit a therapeutic effect. aragen.com Ethoxymethylenemalononitrile serves as a critical building block in this process, enabling the construction of complex molecular architectures.
In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. nih.gov this compound is a highly valued reagent for constructing a variety of heterocyclic scaffolds, which are central to many clinically used drugs. researchgate.net Its reactivity allows it to undergo reactions with a range of nucleophiles, leading to the formation of diverse ring systems.
For instance, EMM is a key starting material in the synthesis of pyrazole (B372694) and pyrazolo[3,4-d]pyrimidine derivatives. derpharmachemica.comresearchgate.net These scaffolds are of great interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. derpharmachemica.com The reaction of EMM with hydrazine (B178648) derivatives is a common method to produce substituted pyrazoles. researchgate.net Similarly, EMM reacts with aminopyrazoles to yield pyrazolo[3,4-d]pyrimidines. derpharmachemica.com It is also instrumental in creating pyranopyrimidine analogs and pyrazolo[1,5-a]quinazolines. researchgate.netnih.gov The versatility of EMM as a precursor in the synthesis of such polyheterocyclic systems confirms its status as a privileged scaffold in medicinal chemistry. researchgate.netheteroletters.org
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, altering pharmacokinetic properties, or reducing toxicity. spirochem.comdrughunter.com The core principle is that the shape and electronic properties of a molecule are critical to its biological function. baranlab.org
Heterocyclic rings synthesized from this compound are often employed as bioisosteres for other chemical moieties. For example, a pyrazole ring, readily synthesized from EMM, can serve as a bioisostere for a phenyl group or an amide bond. cambridgemedchemconsulting.comresearchgate.net This substitution can introduce new hydrogen bonding capabilities, alter the molecule's conformation, and improve its metabolic stability, as heterocyclic rings can be more resistant to metabolic degradation than amide bonds. cambridgemedchemconsulting.com The use of EMM to construct varied heterocyclic systems like pyridothienopyrimidines and pyranopyrimidines provides medicinal chemists with a toolbox of bioisosteric replacements to fine-tune the properties of drug candidates. nih.govacs.org This strategy allows for the exploration of new chemical space and the optimization of lead compounds into viable drug candidates. spirochem.comspirochem.com
In Vitro Biological Activity Investigations
Derivatives synthesized using this compound have been extensively evaluated for a range of biological activities. In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in test tubes or using cell cultures), are crucial for the initial screening and characterization of these novel compounds.
The search for new anticancer agents is a major focus of medicinal chemistry research. Numerous derivatives synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
For example, novel benzo[h]quinoline (B1196314) derivatives have been synthesized and evaluated for their anti-cancer properties, with some compounds showing strong activity, particularly against melanoma cell lines. researchcommons.org Pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to a benzothiazole (B30560) moiety have also been synthesized, with some exhibiting noteworthy cytotoxicity against the MCF-7 breast cancer cell line. derpharmachemica.com Furthermore, certain indole (B1671886) derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two proteins often implicated in tumor growth and progression. nih.gov One such compound, compound 16 , showed potent activity against Src kinase and strong cytotoxicity against lung and prostate cancer cells while exhibiting low toxicity to normal cells. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of key enzymes like kinases (e.g., EGFR, Src) or the induction of apoptosis (programmed cell death) in cancer cells. researchcommons.orgnih.gov
| Compound Class | Specific Compound | Tested Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Compound 6c | MCF-7 (Breast) | Highest activity among synthesized compounds | derpharmachemica.com |
| Benzo[h]quinoline | Compound 1b, 4c | NCI-60 cell line panel | Strongest activity, especially against melanoma | researchcommons.org |
| Indole Derivative | Compound 16 | A549 (Lung), PC3 (Prostate) | IC₅₀ (Src Kinase) = 0.002 µM; Strong cytotoxicity | nih.gov |
| Chrysin Derivative | Compound 10 | BGC823, MCF-7, HepG2 | Inhibited cell growth | mdpi.com |
The emergence of drug-resistant viral strains and new viral diseases necessitates the continuous development of novel antiviral agents. Derivatives of this compound have shown promise in this area, exhibiting activity against a range of viruses.
A study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives, synthesized using EMM, revealed antiviral activity against several viruses. acs.org Specifically, compounds 7e and 13a showed a 70% reduction against Herpes Simplex Virus type-1 (HSV-1). acs.org Additionally, five of the newly synthesized compounds in this family displayed a viral reduction of 50% or more against Coxsackievirus B4 (CBV4). acs.org Other research has highlighted that pyrazole and fused pyrazolopyrimidine derivatives can possess antiviral properties against Hepatitis A virus (HAV) and HSV-1. researchgate.net Some pyrazole derivatives have also been reported to be active against RNA viruses such as HIV and Hepatitis B virus. derpharmachemica.com The mechanism for these antiviral compounds often involves targeting host cell proteins utilized by the virus or inhibiting viral enzymes essential for replication. acs.orgplos.org
| Compound Class | Specific Compound(s) | Target Virus | Observed Activity | Reference |
|---|---|---|---|---|
| Benzothiazole-pyridone | 7e, 13a | Herpes Simplex Virus-1 (HSV-1) | 70% viral reduction | acs.org |
| Benzothiazole-pyridone | 7a, 7c, 7e, 7f, 13a | Coxsackievirus B4 (CBV4) | >50% viral reduction | acs.org |
| Pyrazole/Pyrazolopyrimidine | Not specified | Hepatitis A Virus (HAV), HSV-1 | Promising antiviral activity | researchgate.net |
| Pyrazole Derivatives | Not specified | RNA viruses (e.g., HIV, Hepatitis B) | Inhibitory activity | derpharmachemica.com |
With the rising threat of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Compounds derived from this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and other microbes.
For instance, novel pyridothienopyrimidine derivatives, prepared from a reaction involving EMM, were screened for their antibacterial activity against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa), and actinomycetes (Streptomyces species), with several compounds showing positive results. acs.org A series of pyranopyrimidinones synthesized in a one-pot reaction showed inhibitory activity against bacteria such as E. coli and S. aureus, as well as antifungal activity against C. albicans and A. niger. nih.gov Furthermore, certain thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism for some of these compounds involves the disruption of bacterial cell division by interfering with proteins like FtsZ. rsc.org
| Compound Class | Tested Microorganism(s) | Observed Activity | Reference |
|---|---|---|---|
| Pyridothienopyrimidine | B. subtilis, P. aeruginosa, Streptomyces sp. | Inhibitory activity observed | acs.org |
| Pyranopyrimidinone | E. coli, P. aeruginosa, B. subtilis, S. aureus | Inhibited bacterial growth | nih.gov |
| Pyranopyrimidinone | C. albicans, A. flavus, A. niger | Inhibited fungal growth | nih.gov |
| Thiazole-quinolinium | MRSA, VRE, Gram-negative organisms | Potent bactericidal activity | rsc.org |
| Abietane Derivatives | E. coli, P. aeruginosa, S. aureus | Moderate to excellent inhibitory activity | mdpi.com |
Anti-inflammatory Activity
This compound is a key precursor in the synthesis of various heterocyclic compounds that have demonstrated notable anti-inflammatory properties. For instance, it is utilized in the production of pyrazole derivatives. nih.gov One study reported the synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide, a fused pyrazoloimidazole derivative, through a multi-step process initiated by the condensation of a hydrazine derivative with this compound. This resulting compound exhibited potent anti-inflammatory properties. researchgate.net The anti-inflammatory potential of these derivatives often stems from their ability to interfere with inflammatory pathways, such as inhibiting the chemotaxis of neutrophils, which are key players in both acute and chronic inflammatory disorders. researchgate.net
Derivatives of this compound have been incorporated into various scaffolds, including bis-hydrazones and pyrazoles, which have shown significant anti-inflammatory activity in preclinical studies. nih.gov These compounds are often evaluated for their ability to reduce inflammation in various models, and some have exhibited lower ulcerogenic effects compared to standard anti-inflammatory drugs. nih.gov
Antioxidant Activity
The versatility of this compound extends to the synthesis of compounds with antioxidant capabilities. Researchers have synthesized benzoxazole (B165842) derivatives using this compound as a starting material, which have shown promising antioxidant properties in various in-vitro assays, including the DPPH radical scavenging assay, total antioxidant capacity, and reducing power methods. wu.ac.th The antioxidant potential of these molecules is often attributed to their stable, three-dimensional structure and their capacity to form hydrogen bonds. wu.ac.th
Furthermore, quinoline-pyrazolopyrimidine hybrids, synthesized in a process where this compound is a key intermediate, have been evaluated for their antioxidant activity. nih.gov These studies often involve assessing the compounds' ability to scavenge free radicals like DPPH and nitric oxide (NO). nih.gov The structure-activity relationship analyses have indicated that specific substitutions on the heterocyclic rings, such as N-methylpiperazine and N-(2-hydroxyethyl)piperazine moieties, can significantly enhance the antioxidant profile of the resulting compounds. nih.gov
Anti-diabetic Activity (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)
A significant area of research involving this compound-derived compounds is in the management of diabetes. A primary therapeutic strategy for type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase, to control postprandial hyperglycemia. researchgate.netresearchgate.netisciii.es
α-Amylase Inhibition: This enzyme is responsible for the initial breakdown of complex carbohydrates into smaller oligosaccharides. researchgate.netnih.gov
α-Glucosidase Inhibition: This enzyme, located in the small intestine, further breaks down disaccharides into glucose, which is then absorbed into the bloodstream. researchgate.netnih.gov
By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is slowed, leading to a reduction in the sharp increase in blood glucose levels after a meal. isciii.esnih.gov
Benzoxazole derivatives synthesized from this compound have been evaluated for their in-vitro anti-diabetic properties and have shown potent inhibition of both α-amylase and α-glucosidase. wu.ac.th Similarly, quinoline-pyrazolopyrimidine hybrids have been investigated as potential α-glucosidase inhibitors. nih.gov
| Enzyme Target | Compound Class | Key Findings | Reference |
| α-Amylase | Benzoxazole derivatives | Potent inhibition compared to standard acarbose. | wu.ac.th |
| α-Glucosidase | Benzoxazole derivatives | Significant inhibitory activity. | wu.ac.th |
| α-Glucosidase | Quinoline-pyrazolopyrimidine hybrids | Identified as allosteric inhibitors through molecular docking. | nih.gov |
Enzyme Inhibition Studies (e.g., CDK2 Inhibitors)
This compound is instrumental in the synthesis of various heterocyclic scaffolds that have been investigated as potent enzyme inhibitors, particularly in the context of cancer therapy. A notable target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. researchgate.net Dysregulation of CDK2 is implicated in several types of cancer, making it an attractive target for therapeutic intervention. researchgate.netncl.ac.uk
Pyrazolo[3,4-d]pyrimidine derivatives, synthesized using this compound, have been extensively studied as CDK2 inhibitors. researchgate.netekb.eg These compounds are designed to be isosteres of purines, the natural ligands for many kinases, allowing them to bind to the ATP-binding site of the enzyme and inhibit its activity. ekb.eg Research has shown that specific substitutions on the pyrazolopyrimidine core can lead to potent and selective inhibition of CDK2. ncl.ac.uk For instance, some pyrazolo[3,4-d]pyrimidine derivatives have exhibited IC50 values in the low micromolar and even nanomolar range against CDK2/Cyclin A2. researchgate.netncl.ac.uk
| Inhibitor Class | Target Enzyme | Biological Significance | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Potent inhibition of a key cell cycle regulator in cancer. | researchgate.netekb.eg |
| Triazolopyrimidines | CDK2 | Comparable potency to purine-based inhibitors. | ncl.ac.uk |
| Pyrido[2,3-d]pyrimidines | D-Alanine:D-Alanine Ligase (Ddl) | ATP-competitive inhibition with potential antibacterial applications. | plos.org |
Interaction with Biomolecules
The reactivity of this compound also facilitates the creation of molecules designed to interact with fundamental biological macromolecules like DNA and proteins.
DNA Binding Studies
Derivatives of this compound have been incorporated into ligands for metal complexes that exhibit DNA binding capabilities. These interactions are typically investigated using techniques such as electronic absorption titration, fluorescence spectroscopy, and viscosity measurements to determine the mode and strength of binding to calf thymus DNA (CT-DNA). researchgate.netrsc.org The binding modes can include intercalation, where the molecule inserts itself between the base pairs of the DNA, or groove binding. researchgate.net
For example, studies on certain metal chelates derived from ligands synthesized with this compound have shown evidence of groove binding and hyperchromism. researchgate.net The binding constants (Kb) derived from these studies provide a quantitative measure of the affinity of the compound for DNA. researchgate.net
Protein Labeling Applications
While direct applications of this compound in protein labeling are not extensively documented, the functional groups it helps to introduce into heterocyclic systems are relevant to protein modification. The principles of protein labeling often involve the reaction of a reactive probe with specific amino acid residues on the protein surface. Common methods utilize dyes with reactive groups that form stable covalent bonds with primary amines (like the side chain of lysine) or other functional groups on the protein. abberior.rockslumiprobe.com
Technologies like SNAP-tag® and CLIP-tag® utilize fusion proteins that can be specifically and covalently labeled with synthetic probes, offering a versatile platform for studying protein function. neb.com The chemical synthesis of these probes can involve versatile reagents like this compound to construct the core heterocyclic structures of the fluorophores or linkers.
Enzyme Interaction Mechanisms
This compound and its derivatives have been investigated for their interactions with various enzymes, often serving as precursors to more complex molecules that exhibit inhibitory activity. The reactivity of the this compound core allows it to participate in reactions that lead to the formation of compounds that can interact with enzyme active sites through several mechanisms.
One of the primary ways derivatives of this compound interact with enzymes is through covalent modification. The electrophilic nature of the double bond in this compound makes it susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. For instance, the thiol group of a cysteine residue or the hydroxyl group of a serine or threonine can react with the double bond, forming a covalent adduct. This type of irreversible inhibition can lead to the permanent deactivation of the enzyme. An example of this reactivity is seen in its reactions with various nucleophiles, which can mimic the functional groups found in enzyme active sites. pressbooks.pubmdpi.com
Furthermore, compounds synthesized from this compound can act as non-covalent inhibitors. These interactions are often driven by hydrogen bonding, and hydrophobic interactions. For example, derivatives of this compound have been used to synthesize inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.net Some of these compounds have shown potent inhibition with IC50 values in the low micromolar range, indicating a strong binding affinity to the enzyme. researchgate.net In many cases, the cyano groups of the malononitrile (B47326) moiety can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in the enzyme's active site. scielo.br
Studies on derivatives of this compound have also revealed their potential as inhibitors of kinases, such as cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net These kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold, often synthesized using this compound as a starting material, has been identified as a potent core for CDK inhibitors. researchgate.netnih.gov Molecular docking studies of these derivatives have shown that they can fit into the ATP-binding pocket of CDKs, forming key hydrogen bond interactions with residues like Leu83. researchgate.netnih.gov
In some instances, the interaction mechanism is of a mixed type, involving both binding at the active site and at an allosteric site. nih.gov Allosteric regulation occurs when the binding of a molecule at a site other than the active site induces a conformational change in the enzyme, thereby altering its activity. gonzaga.edulibretexts.org
The versatility of this compound in synthesizing diverse heterocyclic structures allows for the fine-tuning of enzyme-inhibitor interactions. By modifying the substituents on the core structure, medicinal chemists can optimize the binding affinity and selectivity of the resulting compounds for their target enzymes.
Predictive Pharmacology and Computational Toxicity Studies
In modern drug discovery, computational methods are extensively used to predict the pharmacological and toxicological properties of chemical compounds. These in silico approaches help in prioritizing candidates for further experimental testing, thereby reducing the time and cost of drug development. nih.govnih.gov
Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. lindushealth.comdrugbank.comopenreview.net One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. lindushealth.comdrugbank.com This rule states that an orally bioavailable drug is likely to have a molecular weight of ≤ 500 Daltons, a logP (octanol-water partition coefficient) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.com
Derivatives of this compound have been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. For many of these compounds, the calculated properties fall within the acceptable range defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.netdp.tech For example, studies on pyrazolopyrimidine derivatives synthesized from this compound have shown that they generally adhere to Lipinski's rule. researchgate.net
ADMET prediction tools, such as those available in Discovery Studio and SwissADME, are used to forecast various pharmacokinetic parameters. nih.govsciforum.net These parameters include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms. researchgate.netnih.gov For instance, in silico analysis of certain 1H-pyrazolo[3,4-d]pyrimidine derivatives predicted good to moderate intestinal absorption and low to very low BBB penetration, which can be advantageous in minimizing central nervous system side effects. nih.gov
The following table summarizes the predicted drug-likeness and ADMET properties for a representative set of compounds derived from this compound, based on various research findings.
| Compound Class | Molecular Weight (Da) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Oral Bioavailability Prediction | Reference |
| Pyrazolo[3,4-d]pyrimidines | < 500 | < 5 | ≤ 5 | < 10 | Good to Moderate | dp.technih.gov |
| Pyrazolopyrimidines | < 500 | < 5 | ≤ 5 | Varies (some >10) | Generally Good | researchgate.netnih.gov |
| Thiadiazole derivatives | Varies | Varies | Varies | Varies | Acceptable in vitro profile | nih.gov |
This table is a generalized representation based on published data for various derivatives.
Computational toxicology aims to predict the potential adverse effects of chemicals using computational models. opentox.netacdlabs.comepa.gov These models are built using data from experimental toxicity studies and can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity. epa.gov
Several software tools and web servers are available for computational toxicity assessment, including OpenTox, ACD/Tox Suite, and ProTox. opentox.netacdlabs.comcharite.de These platforms use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the toxicity of a given compound based on its chemical structure. epa.govgithub.com
For derivatives of this compound, computational toxicity studies have been conducted to assess their potential risks. In many cases, these in silico predictions have indicated a low probability of mutagenic, tumorigenic, or irritant effects. nih.gov For example, a study on certain thiadiazole derivatives showed no predicted mutagenic or tumorigenic effects. nih.gov Similarly, some pyrazolopyrimidine derivatives have been predicted to be non-cytotoxic and non-immunotoxic. researchgate.net
The following table provides a summary of computational toxicity predictions for representative classes of compounds derived from this compound.
| Compound Class | Predicted Mutagenicity | Predicted Carcinogenicity | Predicted Hepatotoxicity | Reference |
| Pyrazolo[3,4-d]pyrimidines | Low | Low | Variable | nih.gov |
| Pyrazolopyrimidines | Low | Low | Low for some compounds | researchgate.netnih.gov |
| Thiadiazole derivatives | Low | Low | Not specified | nih.gov |
This table is a generalized representation based on published data for various derivatives.
It is important to note that while computational predictions are valuable tools in the early stages of drug discovery, they must be validated by experimental in vitro and in vivo studies to confirm the actual pharmacological and toxicological profiles of the compounds. jpionline.org
Applications of Ethoxymethylenemalononitrile in Materials Science Research
Development of Functional Dyes and Optoelectronic Materials
The electron-accepting nature of the malononitrile (B47326) moiety makes ethoxymethylenemalononitrile an excellent starting material for creating donor-π-acceptor (D-π-A) type molecules. These molecules are fundamental to the development of functional dyes and materials for optoelectronic devices, where precise control over electronic energy levels and light-interaction properties is essential.
Derivatives of this compound are widely investigated for their fluorescent properties. By reacting this compound with various nucleophiles, researchers can synthesize heterocyclic compounds and polysubstituted anilines that exhibit strong fluorescence across the visible spectrum. nist.gov The emission characteristics, such as wavelength and quantum yield, can be finely tuned by altering the substituents on the molecular framework, which modifies the intramolecular charge transfer (ICT) character of the molecule. googleapis.com
For instance, polycyanoanilines synthesized through the condensation of alkylidenemalononitriles with electrophilic ethylenes like this compound show strong blue fluorescence. nist.gov Similarly, the synthesis of aminocyanopyrroles and aminocyanothiophenes via condensation reactions with this compound yields compounds that are potentially useful as fluorescent dyes for bioimaging. chemicalbook.com The thiophene (B33073) derivatives, in particular, can be excited at wavelengths suitable for confocal microscopy applications. chemicalbook.com Research into isoquinoline (B145761) derivatives has also revealed that their substitution can lead to compounds with significant fluorescence, and their photophysical properties have been systematically studied. thelightfarm.com Pyrazolo[3,4-b]quinolines, whose synthesis can involve this compound precursors, are another class of compounds noted for intense fluorescence in both solution and solid states. clockss.org
Table 1: Photophysical Properties of Selected this compound Derivatives This table is interactive. Click on headers to sort.
| Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/State | Reference |
|---|---|---|---|---|---|
| Pyrrolo[3,4-b]quinolizines | --- | 484–604 | --- | Solution | epo.org |
| Pyrrolo[3,4-b]quinolizines | --- | 534–640 | --- | Solid State | epo.org |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | --- | --- | 0.1 M H₂SO₄ | thelightfarm.com |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | 0.1 M H₂SO₄ | thelightfarm.com |
| Polycyanoanilines | ~360-380 | ~430-470 | High (vs. Quinine Sulfate) | Cyclohexane | nist.gov |
| Aminocyanothiophenes | ~460 | --- | --- | --- | chemicalbook.com |
Organic Electroluminescent (OEL) devices, commonly known as Organic Light-Emitting Diodes (OLEDs), are constructed from thin layers of organic materials sandwiched between two electrodes. researchgate.net When a current is applied, charge carriers (holes and electrons) are injected, which then combine to form excitons that release energy as light. researchgate.netacs.org The efficiency and color of the emitted light are determined by the properties of the organic materials used. tcichemicals.com
Materials derived from this compound are promising candidates for use in OEL devices. googleapis.com The strong electron-accepting capability of the cyano groups is beneficial for creating materials used in the emissive or electron-transporting layers of OLEDs. google.com For example, D-π-A type Knoevenagel adducts synthesized using methods involving this compound precursors have been identified as promising materials for fabricating optoelectronic devices due to their tunable HOMO/LUMO energy levels. googleapis.com Furthermore, certain pyrazolo[3,4-b]quinoline derivatives, which exhibit intense fluorescence, have been tested as emission materials in organic electroluminescent cells. clockss.org The development of new organic compounds for OELs is an active area of research, with a focus on improving efficiency, stability, and lifetime. researchgate.netdntb.gov.ua
The application of this compound in traditional silver halide photographic materials is primarily as a precursor for the synthesis of specialized dyes. googleapis.com While not typically used as a direct component in photographic emulsions, its derivatives play a role in spectral sensitization, a process crucial for making silver halide crystals sensitive to light beyond their intrinsic blue and UV sensitivity. googleapis.com
Specifically, malononitrile, which is the core of this compound, is listed as a potential acidic nucleus for forming merocyanine (B1260669) dyes. googleapis.com These dyes are a class of spectral sensitizers used in photographic elements. googleapis.com Furthermore, quinolizine derivatives, which can be synthesized via condensation reactions with this compound, have been noted for their potential applications in photographic materials and dyes. epo.org Cyanine dyes, a broad and important class of photosensitizers in photography, often feature heterocyclic nuclei and polymethine chains where malononitrile-derived structures can be incorporated to tune the dye's absorption spectrum.
Polymer Chemistry and Specialty Polymers utilizing this compound
This compound is a valuable building block in polymer chemistry for the synthesis of specialty polymers with tailored functionalities. Its derivatives, such as malononitrile and alkylidenemalononitriles, are versatile reagents used to produce raw materials for various heteroaromatic compounds and polymers. nist.gov
The pyrrole (B145914) functional group, for instance, can be introduced into molecules through reactions involving this compound. chemicalbook.com Polymers based on pyrrole are well-known for their applications as conducting polymers and materials for non-linear optics. chemicalbook.com The presence of the highly polar nitrile groups from the this compound precursor can enhance the properties of the resulting polymers, influencing their solubility, thermal stability, and electronic characteristics. The reactivity of the cyano groups also allows for post-polymerization modification, enabling further functionalization of the polymer chains.
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions govern the process of molecular self-assembly, leading to the formation of ordered, large-scale structures.
The molecular structure of this compound makes it an excellent component for building supramolecular assemblies. Crystal structure analyses of this compound have revealed the presence of specific non-covalent interactions that stabilize the crystal lattice. These include C-H···N≡C close contacts, which are a form of weak hydrogen bonding, linking molecules into infinite chains. The antiparallel orientation of molecules within the unit cell is stabilized by these interactions. The ability of the cyano groups and the activated C=C double bond to participate in such directed, non-covalent interactions makes this compound a useful synthon for crystal engineering and the design of complex supramolecular architectures.
Advanced Analytical Method Development for Ethoxymethylenemalononitrile and Its Derivatives
Methodology for Impurity Profiling and Process Control
Impurity profiling is the systematic identification and quantification of all potential impurities in a substance, including those arising from synthesis, degradation, or storage. chromicent.debiomedres.us For ethoxymethylenemalononitrile, this involves monitoring starting materials, intermediates, and by-products throughout the manufacturing process to ensure the final product meets stringent purity requirements.
Development of Analytical Methods for Reaction Intermediates
The synthesis of derivatives from this compound often proceeds through several intermediate stages. For instance, in the formation of pyrazole (B372694) and pyrimidine (B1678525) derivatives, key reaction mechanisms include Michael additions and subsequent cyclizations. rsc.orgscirp.org
A common synthetic route involves the reaction of EMM with nucleophiles like hydrazines or guanidines. scirp.orgrsc.org Theoretical and practical studies have identified several potential intermediates. For example, the reaction with hydrazine (B178648) hydrate (B1144303) to form a pyrazole ring is proposed to initiate with a nucleophilic attack of the hydrazine nitrogen on a carbon atom of EMM, leading to transient intermediates. researchgate.net Similarly, reactions with guanidines can form an intermediate 4-aminopyrimidine-5-carbonitrile (B127032) via Michael addition, cyclisation, and isomerization. rsc.org
The transient and often reactive nature of these intermediates requires specific analytical methods for their detection and characterization. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are invaluable for tracking their formation and consumption during the reaction. rsc.org This allows for a deeper understanding of the reaction kinetics and helps to optimize conditions to maximize the yield of the desired product while minimizing intermediate-related impurities.
Table 1: Key Reaction Intermediates in EMM Derivative Synthesis
| Reaction Type | Reactant with EMM | Key Intermediate Type | Analytical Note |
|---|---|---|---|
| Pyrazole Synthesis | Phenylhydrazine | Hydrazide intermediate | Formed via Michael-type addition, followed by elimination of ethanol (B145695). scirp.org |
| Pyrimidine Synthesis | Guanidine (B92328) | 4-aminopyrimidine-5-carbonitrile | Formed through Michael addition, cyclisation, and isomerization. rsc.org |
Development of Analytical Methods for Products and Impurities
The final purity of this compound is critical for its subsequent use. Impurities can originate from unreacted starting materials, such as malononitrile (B47326) and triethyl orthoformate, or from side reactions and degradation. google.comchromicent.de
A variety of analytical techniques are employed to confirm the identity and purity of the final EMM product and to profile any impurities. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and purity assessment. sciforum.net For comprehensive analysis and quantification, chromatographic methods are preferred. A Chinese patent describes a synthesis method where the final product purity is measured by HPLC to be greater than 99.5%. google.com
The identification of unknown impurities often requires hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, combining the separation power of LC with the identification capabilities of MS. resolvemass.ca This allows for the determination of the mass-to-charge ratio of an impurity, providing crucial information for its structural elucidation. resolvemass.ca
Optimization of In-Process Control Methods
Effective in-process control (IPC) is essential for a safe, efficient, and reproducible synthesis of this compound. IPC involves monitoring critical process parameters and material attributes in real-time to ensure the reaction proceeds as intended. mdpi.com
For EMM synthesis, which can involve heating reagents like malononitrile and triethyl orthoformate, often with acetic anhydride (B1165640), IPC focuses on parameters like temperature and reaction time. sciforum.netgoogle.com One patented method specifies controlling the temperature between 15-25 °C during the addition of malononitrile and then heating to 60-80 °C for the reaction itself. google.com Continuous manufacturing processes, as described in another patent, offer enhanced safety and consistency by reducing the volume of reactive materials at any given time and allowing for precise control over heating and residence time. google.com
Analytical methods are the cornerstone of IPC. Rapid techniques like TLC or at-line HPLC can provide quick checks on the reaction's progress, confirming the consumption of starting materials and the formation of the product. This data allows for adjustments to be made during the process, preventing batch failures and ensuring consistent product quality. sciforum.netmdpi.com
Chromatographic and Spectroscopic Methods
Chromatographic and spectroscopic techniques are the primary tools for the detailed analysis of this compound and its derivatives. They provide the means for separation, quantification, and identification of the main compound and its impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) Techniques (e.g., DAD, ELSD, MS Detection)
HPLC is the most widely used technique for the analysis of EMM due to its versatility and high resolution. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) on C18 columns is commonly employed. rsc.org
A multi-detector HPLC setup provides comprehensive characterization from a single analysis:
Diode-Array Detector (DAD): DAD provides UV-Vis spectral data for separated peaks, which aids in peak identification and purity assessment. measurlabs.com It is particularly useful for chromophoric compounds like EMM and its derivatives.
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is independent of the analyte's optical properties. potravinarstvo.com It is useful for detecting compounds with no or poor UV chromophore, ensuring that non-UV absorbing impurities are not missed. chromatographyonline.com
Mass Spectrometry (MS) Detection: Coupling HPLC with an MS detector (LC-MS) provides molecular weight and structural information, making it the definitive technique for identifying unknown impurities and confirming the identity of intermediates and final products. rsc.orgresolvemass.ca
This combination of detectors (HPLC-DAD-ELSD-MS) allows for the simultaneous determination of the identity, purity, and quantity of a substance in a single run. univ-tln.fropans.com
Table 2: Example HPLC Method Parameters for EMM Analysis
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Column | Hanbon YWG C18 | Reversed-phase separation of components. | rsc.org |
| Mobile Phase | Gradient of Acetonitrile/Water | To elute compounds with varying polarities. | rsc.org |
| Detection | DAD, ELSD, MS | Comprehensive detection and identification of all components. | potravinarstvo.comuniv-tln.fropans.com |
| Flow Rate | ~1.0 mL/min | Typical analytical flow rate for standard HPLC columns. | N/A |
| Injection Volume | 5-20 µL | Standard injection volume for analytical HPLC. | N/A |
Gas Chromatography (GC) Techniques (e.g., FID Detection)
Gas Chromatography is a valuable technique for analyzing volatile and thermally stable compounds. nih.gov In the context of this compound synthesis, GC is particularly useful for monitoring volatile starting materials, solvents, and certain low-molecular-weight by-products. scirp.orgnotulaebotanicae.ro
A Flame Ionization Detector (FID) is commonly used with GC for the analysis of organic compounds. GC-FID is known for its high sensitivity, robustness, and a wide linear range. notulaebotanicae.ro The technique separates compounds in a gaseous mobile phase based on their boiling points and interaction with the stationary phase in the GC column. youtube.com The detector then combusts the eluted compounds in a hydrogen-air flame, generating ions that create a measurable current proportional to the amount of carbon present.
GC-FID can be used to quantify residual solvents like ethanol, which is a by-product of the EMM synthesis, or other organic solvents used in purification steps. scirp.orggoogle.com It can also be used as a complementary technique to HPLC for purity assessment, especially for volatile impurities that are difficult to analyze by LC. chromatographyonline.com
Table 3: Potential GC-FID Applications in EMM Process Control
| Application | Analyte Type | Example | Rationale |
|---|---|---|---|
| Residual Solvent Analysis | Solvents | Ethanol, Acetone (B3395972), Ethyl Acetate | Quantification of solvents remaining after synthesis and purification steps. google.comnih.gov |
| Starting Material Purity | Volatile Reagents | Triethyl orthoformate | To ensure the quality of raw materials before use. |
| Impurity Profiling | Volatile By-products | Low molecular weight organics | Detection of volatile impurities not easily captured by HPLC. notulaebotanicae.ro |
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
This compound itself is an achiral molecule and therefore does not form enantiomers. However, it is a critical building block in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyrimidines, which frequently possess chiral centers. mdpi.com The biological activity of such chiral derivatives is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or inactive. chromatographyonline.com Consequently, the ability to separate and quantify these enantiomers is paramount in pharmaceutical and chemical research.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net The primary mobile phase in SFC is supercritical carbon dioxide, which exhibits low viscosity and high diffusivity. ymc.eu These properties allow for higher flow rates and faster column equilibration, leading to significantly shorter analysis times without compromising chromatographic efficiency. chromatographyonline.com This makes SFC a high-throughput technique ideal for screening libraries of chiral compounds. ymc.eu Furthermore, the reduction in the use of organic solvents makes SFC a more environmentally friendly and cost-effective "green" technology. chromatographyonline.com
The development of an SFC method for the enantiomeric resolution of an this compound derivative typically begins with a screening process. fagg.be The most critical parameter in achieving chiral recognition is the Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) coated or immobilized on a silica (B1680970) support, are the most widely used and have demonstrated high success rates. ymc.euafmps.be
The screening strategy involves testing the chiral compound against a set of complementary CSPs with various mobile phase compositions. fagg.be The mobile phase consists of supercritical CO2 and a polar organic co-solvent, or "modifier," such as methanol (B129727), ethanol, or 2-propanol, to enable the elution of polar compounds. chiraltech.com The choice and concentration of the co-solvent are key parameters for optimizing selectivity and resolution. waters.com For challenging separations, particularly with basic or acidic analytes, small amounts of additives can be introduced to the co-solvent to improve peak shape and resolution. Basic additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are used for basic compounds, while acidic additives like trifluoroacetic acid (TFA) may be beneficial for acidic compounds. chiraltech.com
The table below illustrates a typical screening approach for a new chiral pyrazole derivative synthesized from this compound.
Table 1: Illustrative SFC Screening for Enantiomer Resolution of a Chiral Pyrazole Derivative
| Chiral Stationary Phase (CSP) | Co-solvent (Modifier) | Additive (in Co-solvent) | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | None | 1.8 | 4.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | None | 1.2 | 5.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol | 0.1% DEA | 2.1 | 4.2 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | 0.1% DEA | 1.6 | 4.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile | None | No Separation | 6.0 |
This table contains representative data to illustrate the screening process.
Method Suitability and Validation for Research Scale Applications
For any analytical method used in a research context, it is essential to demonstrate its suitability for the intended purpose. researchgate.net Method validation is the process of providing documented evidence that a procedure is reliable, reproducible, and accurate for a specific analytical task, such as determining the purity of a synthesized batch of this compound or monitoring the progress of a reaction. scielo.br While the full extent of validation required for Good Manufacturing Practice (GMP) may not be necessary for early-stage research, a core set of validation parameters should be assessed to ensure the integrity of the research data.
Method Suitability in a research setting means the analytical procedure is sufficiently reliable to make informed decisions about the next steps in a research project. For instance, a purity assay for a newly synthesized batch of this compound must be accurate enough to allow for correct stoichiometry calculations in a subsequent reaction.
The validation of a research-scale method typically involves evaluating several key performance characteristics, as detailed in the table below.
Table 2: Key Validation Parameters for Research-Scale Analytical Methods
| Parameter | Definition and Purpose |
|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as starting materials, by-products, or impurities. researchgate.netscielo.br It ensures the analytical signal is only from the compound of interest. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is crucial for quantitative analysis. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net For a purity assay, this can be assessed by analyzing a sample with a known concentration or by spiking a sample with a known amount of pure analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically evaluated at two levels: - Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment. researchgate.net - Intermediate Precision: Precision within the same laboratory but on different days or with different analysts or equipment. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net This is particularly important for the analysis of impurities. |
The following table provides an example of validation results for a hypothetical research-scale HPLC method for determining the purity of this compound.
Table 3: Example Validation Data for a Research-Scale HPLC Purity Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | The analyte peak is well-resolved from all potential impurities (Resolution > 1.5). scielo.br | All observed impurity peaks have a resolution > 2.0 from the main peak. |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | r² = 0.9995 |
| Range | 50% to 150% of the nominal concentration | Method is linear, accurate, and precise from 0.5 mg/mL to 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05% of nominal concentration |
This table contains representative data to illustrate method validation results.
Environmental and Sustainable Aspects of Ethoxymethylenemalononitrile Synthesis
Green Chemistry Metrics and Evaluation
Green chemistry metrics are essential tools for quantifying the environmental performance of chemical processes. They provide a basis for comparing different synthetic routes and identifying areas for improvement. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-factor). wikipedia.orgacs.org
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.comskpharmteco.comprimescholars.com It is a theoretical measure of how efficiently a reaction uses its raw materials. nih.gov Addition reactions, for example, have a 100% atom economy. primescholars.com
Reaction Mass Efficiency (RME): RME provides a more realistic measure by considering the reaction yield and the stoichiometric quantities of reactants. wikipedia.orgtamu.edu It is the ratio of the mass of the isolated product to the total mass of all reactants used. wikipedia.org
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a specific mass of product. acs.orggreenchemistry-toolkit.org
E-Factor: Introduced by Roger Sheldon, the E-factor focuses on waste generation, representing the ratio of the mass of total waste to the mass of the product. greenchemistry-toolkit.org
Below is an interactive data table comparing traditional and improved synthesis methods based on green chemistry principles.
| Metric | Traditional Method (Toluene Solvent) | Improved Method (Solvent-free/Ethanol) | Significance |
| Catalyst | Zinc Chloride google.com | Anhydrous Lithium Chloride google.com | Lithium chloride offers better solubility and catalytic efficiency. google.com |
| Solvent | Toluene (B28343) (toxic, high-boiling) google.comguidechem.com | None, or uses generated ethanol (B145695) as solvent guidechem.comgoogle.com | Avoids the use of a toxic and difficult-to-recover solvent. guidechem.com |
| Yield | ~79-85% google.com | >85%, with some methods achieving higher purity google.com | Higher yield leads to better RME and lower waste. |
| E-Factor | Higher due to solvent waste and lower yield. | Lower due to solvent elimination and higher efficiency. | A lower E-factor signifies less waste per unit of product. greenchemistry-toolkit.org |
| PMI | High, primarily due to large solvent volumes. | Significantly lower, approaching a more ideal value. | Reflects a more resource-efficient process. acs.org |
Minimization of Hazardous Waste in Synthesis
The minimization of hazardous waste is a cornerstone of green chemistry and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA). conncoll.eduepa.gov Strategies for waste minimization in ethoxymethylenemalononitrile synthesis focus on source reduction, which involves modifying processes to prevent the generation of waste in the first place. conncoll.eduecu.edu
Key strategies include:
Catalyst Selection: Traditional synthesis often utilized zinc chloride, which is insoluble in organic solvents like toluene, leading to poor contact with reactants and reduced catalytic efficiency. google.com The shift to catalysts like anhydrous lithium chloride, which is more soluble and efficient, improves reaction rates and yields, thereby reducing the formation of byproducts and unreacted starting materials that would otherwise become waste. guidechem.comgoogle.com
Process Intensification: Modern synthetic methods aim to reduce reaction times and energy consumption. For example, some processes have lowered the reaction temperature, which can decrease the occurrence of side reactions and improve the purity of the final product. google.com
Product Substitution and Design: While this compound itself is a target molecule, the principles of waste minimization encourage the selection of synthetic pathways that avoid hazardous reagents from the outset. For example, avoiding the use of acetic anhydride (B1165640), as seen in some older procedures, eliminates a corrosive and hazardous substance from the process. mdpi.com
Scaling and Technique: Implementing microscale techniques in laboratory settings can significantly reduce the volume of waste generated. conncoll.eduyale.edu For industrial production, optimizing reactor design and process controls helps ensure that reactions proceed to completion, minimizing the amount of hazardous waste that requires treatment and disposal. ecu.edu
Solvent Selection and Recovery Strategies for Sustainable Production
Historically, the synthesis employed high-boiling, toxic solvents such as toluene. google.comguidechem.com Toluene is classified as a restricted Class 2 solvent by the International Council for Harmonisation (ICH), making its elimination a priority. guidechem.com Modern, greener approaches have successfully replaced toluene with more benign alternatives or have eliminated the need for a separate solvent altogether. google.comgoogle.com
Greener Solvent Alternatives:
Ethanol: One improved method utilizes the ethanol generated during the reaction as the reaction solvent itself. guidechem.comgoogle.com This approach is highly atom-economical and simplifies the process by removing the need to add and later recover a different solvent. Ethanol is considered a much greener solvent than toluene. whiterose.ac.uk
Acetone (B3395972): Used in the refining and purification process, acetone can be used to dissolve the crude product before crystallization. google.com
Solvent-Free Synthesis: Some methods react malononitrile (B47326) directly with triethyl orthoformate without any additional solvent, which represents an ideal green chemistry scenario. google.com This reduces pollution, lowers costs, and simplifies post-reaction workup. google.com
Solvent Recovery Strategies: Solvent recovery is crucial for both economic and environmental reasons. kjhil.com When solvents are used, closed-loop systems that capture and purify them for reuse are highly desirable.
Distillation: This is a common method for recovering solvents. kjhil.com In the synthesis of this compound, ethanol produced during the reaction can be removed via distillation. google.com If other solvents like acetone are used for purification, they can also be recovered through distillation. google.com
Incineration with Energy Recovery: When solvent recovery is not feasible, incineration can be used to destroy the solvent while recovering energy in the form of heat. nitto.com This is preferable to releasing the solvent into the atmosphere but is less sustainable than recycling. nitto.com
The following table provides a comparison of solvents relevant to this compound synthesis.
| Solvent | Role in Synthesis | Green Chemistry Considerations | Recovery Method |
| Toluene | Reaction Solvent (Traditional) | Toxic, environmentally persistent, difficult to recover. google.comguidechem.com | Distillation (energy-intensive). nitto.com |
| Ethanol | Reaction/Refining Solvent (Improved) | Generated in-situ, less toxic, biodegradable. guidechem.comgoogle.com | Distillation. google.com |
| Acetone | Refining/Purification Solvent | Relatively low toxicity, effective for crystallization. google.com | Distillation. google.com |
| Ethyl Acetate | Refining Solvent | Considered a greener solvent alternative. google.comnitto.com | Distillation, Adsorption. kjhil.comnitto.com |
Environmental Impact Assessment of Production Processes
An Environmental Impact Assessment (EIA) is a systematic process used to predict the environmental consequences of a proposed project, ensuring that environmental considerations are integrated into decision-making. epa.ie For a chemical production process like that of this compound, a more specific tool often used is the Life Cycle Assessment (LCA). An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and end-of-life disposal or recycling ("grave"). tradebe.comeuropa.eu
An LCA for this compound production would analyze:
Raw Material Acquisition: This includes the environmental footprint of producing malononitrile and triethyl orthoformate, including the energy and resources consumed and the waste generated.
Manufacturing Process: This is a critical stage that assesses energy consumption (heating, cooling, stirring), water usage, and emissions to air, water, and soil. The choice of catalyst and solvent has a major impact here. For example, a process using a recyclable catalyst and no solvent will have a much lower environmental impact than one using a single-use, heavy-metal catalyst and a toxic solvent that is incinerated. researchgate.net
Waste Management: The assessment includes the impact of treating and disposing of all waste streams, including solvent waste, catalyst residues, and byproducts. Processes that minimize waste (as discussed in 9.2) score better in an LCA. researchgate.net
Degradation Pathways and Products Identification
Understanding the environmental fate of this compound, including its degradation pathways and the identity of its degradation products, is essential for a complete environmental risk assessment. The molecule's structure, featuring a carbon-carbon double bond, an ether linkage, and two nitrile groups, suggests several potential degradation routes. sigmaaldrich.com
Potential degradation pathways include:
Hydrolysis: The ethoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ether bond. This reaction would likely yield ethanol and a cyanovinyl alcohol intermediate, which would likely tautomerize or undergo further reactions.
Reaction with Nucleophiles: The electron-withdrawing nitrile groups make the double bond highly susceptible to nucleophilic attack, such as by water or other nucleophiles present in the environment. researchgate.net This is a known reaction pathway, for instance, with hydrazine (B178648), which leads to the formation of pyrazole (B372694) derivatives. researchgate.net
Oxidation: The double bond and the carbon adjacent to the ether oxygen are potential sites for oxidative attack by environmental oxidants like hydroxyl radicals. dss.go.th
Biodegradation: The potential for microorganisms in soil and water to degrade this compound would depend on the presence of appropriate enzymatic machinery. While specific studies on its biodegradation are not widely available, its components (ethanol, malonic acid derivatives) are generally biodegradable.
Identifying the specific degradation products is crucial, as they may be more or less toxic than the parent compound. For example, the hydrolysis of the nitrile groups could eventually lead to the formation of malonic acid and ammonia, while more complex reactions could lead to various heterocyclic compounds. dss.go.thgrafiati.com Further research, likely involving techniques such as mass spectrometry and chromatography, would be necessary to fully elucidate the environmental degradation pathways and identify the resulting products under various environmental conditions.
Q & A
Q. How is ethoxymethylenemalononitrile synthesized, and what structural features govern its reactivity?
this compound is synthesized via refluxing 1,1',1''-[methyltriethoxy]triethane and acrylonitrile in the presence of acetic anhydride. The electron-withdrawing cyano groups and ethoxy substituent enhance its electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. The ethoxy group also stabilizes intermediates during cyclization reactions . Key structural features include conjugated π-bonds (C=C and C≡N) and steric accessibility, enabling diverse heterocyclic syntheses.
Q. What are standard reaction conditions for this compound in heterocyclic synthesis?
Typical conditions involve sodium ethoxide (NaOEt) in ethanol under reflux (e.g., 80°C for 4–10 hours). For example, condensation with 3-aminopyrazoles requires NaOEt catalysis, while cyclocondensation with ketones (e.g., 4-hydrazinoquinoline) uses piperidine as a base. Reaction times and temperatures vary: lower temperatures (20–60°C) favor Michael adducts, while reflux promotes cyclization (e.g., pyrazoloimidazoles) .
Q. How is this compound used to synthesize pyrazole derivatives?
Pyrazole formation involves hydrazine hydrate reacting with the reagent. Theoretical studies (DFT, meta-GGA) show nucleophilic attack on the cyanide group (Route 2) is favored over the C=C bond (Route 1). Methanol reduces activation energy (ΔG‡ from 34.4 to 26.7 kcal/mol), enhancing cyclization efficiency .
Advanced Research Questions
Q. How does amino group reactivity in substrates influence condensation outcomes?
The reactivity of amino groups varies with electronic and steric factors. For example, 3(5)-aminopyrazoles react readily with this compound under mild conditions, while less nucleophilic amines (e.g., 3-amino-5-phenylisoxazole) require harsher reflux with NaOEt. Reduced electron density in the amino group (due to aryl substituents) necessitates prolonged reaction times to achieve condensation .
Q. What computational methods predict reaction pathways for this compound?
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to study chemoselectivity. For pyrazole synthesis, solvent-phase calculations (e.g., methanol) reveal stabilization of transition states via hydrogen bonding. Meta-GGA functionals (e.g., M06-2X) provide accurate activation energies, guiding experimental design .
Q. How to resolve contradictions in product formation under varying conditions?
Contradictions arise from competing pathways. For example:
Q. What strategies improve selectivity in multi-component reactions?
- Solvent control : Polar aprotic solvents (e.g., DMA) favor imidazo[1,2-b]pyrazole formation, while ethanol promotes pyrimidine derivatives .
- Catalyst choice : Piperidine enhances cyclocondensation yields (up to 82%) compared to DBU .
- Stoichiometry : A 1.5:1 molar ratio of this compound to 1-(4-pyridyl)-2-acetone minimizes side products in milrinone synthesis .
Q. How does solvent polarity influence chemoselectivity?
Methanol stabilizes zwitterionic intermediates via solvation, lowering activation barriers. For pyrazole synthesis, solvent polarity shifts selectivity from Route 1 (gas phase) to Route 2 (solvent phase) by stabilizing charge-separated transition states .
Methodological Considerations
Q. What analytical techniques validate this compound-derived products?
- IR spectroscopy : Conjugated C≡N (2210 cm⁻¹) and C=O (1650 cm⁻¹) stretches confirm cyclization.
- Elemental analysis : Matches calculated values (e.g., C: 62.29%, H: 3.85% for compound 5 ) .
- X-ray crystallography : Resolves ambiguous structures (e.g., tert-butyl 6-amino-5-cyano derivatives) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
